molecular formula C7H6F3NO3 B1400428 Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate CAS No. 625120-13-0

Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate

Cat. No.: B1400428
CAS No.: 625120-13-0
M. Wt: 209.12 g/mol
InChI Key: BTSIAEREMKEHPF-UHFFFAOYSA-N
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Description

Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate (CAS 625120-13-0) is a high-value chemical scaffold designed for advanced research and development. Its molecular formula is C7H6F3NO3, with a molecular weight of 209.13 g/mol . This compound integrates two privileged motifs in a single molecule: the isoxazole heterocycle and the trifluoromethyl group. The isoxazole ring serves as a versatile core structure in medicinal chemistry, while the strategically placed trifluoromethyl group is known to significantly influence a compound's electronic properties, metabolic stability, and lipophilicity, which are critical parameters in drug design . The ethyl ester functional group provides a reactive handle for further synthetic elaboration, allowing researchers to readily synthesize a wide array of amides and carboxylic acid derivatives. This makes the compound an essential and versatile building block for constructing targeted molecular libraries. It is particularly valuable in the synthesis of potential pharmaceutical agents, agrochemicals, and other specialty chemicals. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 5-(trifluoromethyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6F3NO3/c1-2-13-6(12)4-3-5(14-11-4)7(8,9)10/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSIAEREMKEHPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601239272
Record name Ethyl 5-(trifluoromethyl)-3-isoxazolecarboxylate
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Molecular Weight

209.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625120-13-0
Record name Ethyl 5-(trifluoromethyl)-3-isoxazolecarboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(trifluoromethyl)-3-isoxazolecarboxylate
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Foundational & Exploratory

Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate synthesis mechanism

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis Mechanism of Ethyl 5-(Trifluoromethyl)isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Trifluoromethylated Isoxazoles

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous commercially available drugs.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a cornerstone of modern drug design. The incorporation of a trifluoromethyl (CF₃) group often enhances a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethylated isoxazoles particularly valuable building blocks in the development of novel therapeutics and agrochemicals.[3][4]

This guide provides an in-depth exploration of the core synthesis mechanism for a key member of this class: this compound. We will dissect the causal chemistry behind the synthetic choices, present a field-proven protocol, and offer insights into process optimization, grounding all claims in authoritative references.

Part 1: The Core Synthesis Engine - [3+2] Cycloaddition

The most robust and widely employed method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition, also known as the Huisgen cycloaddition.[2][5] This reaction is a powerful tool for forming five-membered heterocycles with high regioselectivity and stereoselectivity.[5][6]

The reaction involves the concerted combination of two key components:

  • A 1,3-Dipole : An organic molecule with a delocalized system of 4 π-electrons over three atoms. For isoxazole synthesis, the quintessential 1,3-dipole is a nitrile oxide .[2][7]

  • A Dipolarophile : A molecule containing a π-bond, typically an alkene or an alkyne, which reacts with the 1,3-dipole.[5]

In the synthesis of this compound, the specific reactants are:

  • 1,3-Dipole : The nitrile oxide derived from ethyl chlorooximidoacetate.

  • Dipolarophile : Ethyl 4,4,4-trifluoro-2-butynoate, an alkyne bearing the required trifluoromethyl group.[8][9]

The mechanism is a pericyclic [3+2] cycloaddition, where the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other overlap in a concerted fashion to form two new sigma bonds, thereby closing the five-membered ring.[2][5]

Mechanistic Rationale: Regioselectivity

The predictable regiochemistry of this cycloaddition is a key advantage. The trifluoromethyl group reliably positions itself at the 5-position of the isoxazole ring, while the ethyl carboxylate group is found at the 3-position. This outcome is governed by both steric and electronic factors. The electron-withdrawing nature of the trifluoromethyl group on the alkyne and the electronic distribution in the nitrile oxide direct the cycloaddition to proceed in a specific orientation, minimizing steric hindrance and maximizing favorable orbital interactions.

G cluster_reactants Reactants cluster_generation In Situ Generation cluster_cycloaddition Cycloaddition cluster_product Product R1 Ethyl Chlorooximidoacetate Precursor I1 Nitrile Oxide (1,3-Dipole) R1->I1 + Base - HCl R2 Ethyl 4,4,4-trifluoro-2-butynoate (Dipolarophile) TS Concerted [3+2] Transition State R2->TS I1->TS P This compound TS->P Ring Formation

Caption: Overall Synthesis Pathway.

Part 2: The Unstable Intermediate - In Situ Nitrile Oxide Generation

Nitrile oxides are highly reactive and prone to dimerization into furoxans, which reduces the yield of the desired isoxazole.[10] To circumvent this, they are almost always generated in situ and trapped immediately by the dipolarophile present in the reaction mixture.

A reliable method for generating the required nitrile oxide is the base-mediated dehydrohalogenation of a hydroximoyl halide, such as ethyl 2-chloro-2-(hydroxyimino)acetate. A non-nucleophilic organic base like triethylamine (Et₃N) is typically used to abstract a proton, leading to the elimination of HCl and the formation of the transient nitrile oxide dipole.

G Start Start: Ethyl 2-chloro-2-(hydroxyimino)acetate Base Add Triethylamine (Base) Start->Base Proton Proton Abstraction from Hydroxyl Group Base->Proton Elimination Elimination of Chloride Ion Proton->Elimination Product Formation of Nitrile Oxide Dipole Elimination->Product Byproduct Triethylamine Hydrochloride (Salt) Elimination->Byproduct

Caption: In Situ Generation of the Nitrile Oxide.

Part 3: Field-Proven Experimental Protocol

This protocol provides a self-validating system for the synthesis of this compound. The causality behind each step is explained to ensure reproducibility and understanding.

Reagent and Materials Summary
Reagent/MaterialMolar Equiv.PurposeKey Considerations
Ethyl 2-chloro-2-(hydroxyimino)acetate1.0Nitrile Oxide PrecursorMoisture sensitive; handle under inert atmosphere.
Ethyl 4,4,4-trifluoro-2-butynoate1.1DipolarophileThe slight excess ensures complete trapping of the nitrile oxide.
Triethylamine (Et₃N)1.2BaseAnhydrous grade is crucial. Added slowly to control the exothermic reaction.
Tetrahydrofuran (THF)-SolventAnhydrous grade required to prevent hydrolysis of reactants.
Saturated NH₄Cl (aq)-Quenching AgentNeutralizes excess base and protonates any remaining anions.
Ethyl Acetate-Extraction SolventFor product extraction from the aqueous phase.
Brine-Washing AgentRemoves residual water from the organic phase.
Anhydrous MgSO₄ or Na₂SO₄-Drying AgentRemoves all traces of water before solvent evaporation.
Silica Gel-Stationary PhaseFor purification by column chromatography.
Step-by-Step Methodology
  • Reaction Setup : A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Initial Charge : The flask is charged with ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) and ethyl 4,4,4-trifluoro-2-butynoate (1.1 eq) dissolved in anhydrous THF. The solution is cooled to 0 °C in an ice bath.

  • Nitrile Oxide Generation & Cycloaddition : A solution of triethylamine (1.2 eq) in anhydrous THF is added dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. The slow addition is critical to control the rate of nitrile oxide formation and prevent its dimerization.[10]

  • Reaction Progression : After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-16 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up : The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is transferred to a separatory funnel.

  • Extraction : The product is extracted into ethyl acetate (3x volumes). The combined organic layers are washed sequentially with water and brine.

  • Drying and Concentration : The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification : The crude residue is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

Experimental Workflow Diagram

G Setup 1. Assemble dry glassware under N2 atmosphere. Charge 2. Charge reactants & solvent. Cool to 0 °C. Setup->Charge Addition 3. Add base solution dropwise (0-5 °C). Charge->Addition Stir 4. Stir at room temp for 12-16h (Monitor by TLC). Addition->Stir Quench 5. Quench reaction with aq. NH4Cl. Stir->Quench Extract 6. Extract with Ethyl Acetate. Quench->Extract Wash 7. Wash organic layer with H2O and Brine. Extract->Wash Dry 8. Dry (MgSO4), filter, and concentrate. Wash->Dry Purify 9. Purify via Column Chromatography. Dry->Purify Final Pure Product Purify->Final

Caption: Step-by-step experimental workflow.

Part 4: Product Characterization & Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analytical DataExpected Result
Appearance Colorless to pale yellow oil or low-melting solid.
¹H NMR δ ~7.0-7.2 (s, 1H, isoxazole H-4), δ ~4.4 (q, 2H, OCH₂CH₃), δ ~1.4 (t, 3H, OCH₂CH₃).
¹³C NMR Signals corresponding to ester carbonyl, isoxazole ring carbons, CF₃, and ethyl group carbons.
¹⁹F NMR A singlet around δ -60 to -70 ppm, characteristic of the CF₃ group.
Mass Spec (HRMS) Calculated m/z for C₇H₆F₃NO₃ should match the experimental value.

Part 5: Troubleshooting and Optimization

  • Issue: Low Yield / Furoxan Formation : If a significant amount of the furoxan dimer is observed, it indicates that the nitrile oxide is not being trapped efficiently.

    • Solution : Ensure the dipolarophile is present in slight excess. Verify the slow, controlled addition of the base at low temperature to maintain a low instantaneous concentration of the nitrile oxide.[10]

  • Issue: Incomplete Reaction : If starting material remains after the standard reaction time.

    • Solution : Confirm the quality and dryness of the reagents and solvent. A slightly elevated temperature (e.g., 40 °C) after the initial addition may drive the reaction to completion, but this can also increase side product formation.

  • Issue: Regioisomeric Impurity : The formation of the undesired regioisomer (ethyl 3-(trifluoromethyl)isoxazole-5-carboxylate).

    • Solution : While this specific reaction is highly regioselective, solvent polarity can sometimes influence the outcome of 1,3-dipolar cycloadditions. Running small-scale trials in different solvents (e.g., toluene, dichloromethane) could be explored for optimization, though THF is generally reliable.

Conclusion

The synthesis of this compound is a prime example of the power and elegance of 1,3-dipolar cycloaddition chemistry. By understanding the core mechanism, the rationale for the in situ generation of the nitrile oxide intermediate, and the key parameters of the experimental protocol, researchers can reliably access this valuable building block. The insights provided in this guide are intended to empower scientists in drug discovery and chemical development to confidently employ this methodology and troubleshoot challenges, ultimately accelerating their research programs.

References

  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Available at: [Link]

  • Poh, J.-S., et al. (2016). Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C-H arylation. Organic & Biomolecular Chemistry, 14, 5983–5991. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl 5-aryl-5-(trifluoromethyl)-4,5-dihydroisoxazole-3-carboxylates, exhibiting plant growth-regulating properties. Available at: [Link]

  • Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Available at: [Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34225-34255. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Available at: [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Available at: [Link]

  • ACS Publications. (2018). Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls. The Journal of Organic Chemistry. Available at: [Link]

  • Nano Biomedicine and Engineering. (2022). Construction of Isoxazole ring: An Overview. Available at: [Link]

  • PubChem. (n.d.). Ethyl 4,4,4-trifluoro-2-butynoate. Available at: [Link]

  • ACS Publications. (2010). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]

Sources

The Fluorinated Isoxazole Scaffold: Navigating the Reactivity of Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate

[1]

Executive Summary & Electronic Architecture

This compound represents a "push-pull" deficient heteroaromatic system. Unlike electron-rich isoxazoles (e.g., 3,5-dimethylisoxazole), this scaffold is highly electrophilic due to the synergistic electron-withdrawing effects of the 5-trifluoromethyl group and the 3-ethoxycarbonyl group.

Electronic Profile
  • The C5-Position (

    
     Effect):  The trifluoromethyl group exerts a powerful inductive effect (
    
    
    ), significantly lowering the LUMO energy of the ring. This makes the C5 position susceptible to nucleophilic attack, although the
    
    
    group itself is generally chemically inert and does not act as a leaving group under standard conditions.
  • The C3-Position (Ester Effect): The ester provides a handle for classical carbonyl chemistry but also contributes to the overall electron deficiency of the

    
    -system.
    
  • The C4-Position (The "Silent" Acid): Flanked by two electron-withdrawing groups (EWGs), the proton at C4 is significantly more acidic (

    
     estimated ~20-23 in DMSO) than in non-fluorinated analogues, enabling regioselective metallation.
    

Reactivity Hierarchy:

  • Peripheral Functionalization: Ester hydrolysis/amidation (Kinetic control).

  • C-H Activation: C4-Lithiation/Halogenation (Thermodynamic/Kinetic control at low temp).

  • Ring Transformation: Reductive cleavage or nucleophilic recyclization (Thermodynamic sink).

Core Reactivity Modes

Mode A: Peripheral Functionalization (Preserving the Ring)

The most common utility of this scaffold is as a building block where the isoxazole ring serves as a stable bioisostere for amide or ester linkages.

  • Ester Hydrolysis: Standard saponification (LiOH/THF/H2O) yields the carboxylic acid. Caution: Harsh basic conditions (e.g., NaOH, reflux) can trigger decarboxylation or ring degradation due to the electron-deficient nature of the ring.

  • Amidation: Direct aminolysis of the ester is sluggish. Conversion to the acid chloride (using

    
    ) or Weinreb amide is preferred to couple with amines.
    
Mode B: C4-Functionalization (The Acidic Center)

The C4 proton is the "soft spot" for functionalizing the core without destroying it.

  • Lithiation: Treatment with non-nucleophilic bases (e.g., LDA, LiTMP) at -78°C generates the C4-lithio species.

    • Critical Parameter: Temperature control is vital. Above -60°C, the lithiated species may undergo fragmentation (ring opening) to form ketenimines.

    • Electrophiles:[1] The lithio-species reacts readily with alkyl halides, halogens (

      
      , NBS), or aldehydes.
      
Mode C: Ring Transformations (The "Hidden" Chemistry)

Under reductive conditions or with strong binucleophiles, the isoxazole ring acts as a masked 1,3-dicarbonyl equivalent.

  • Reductive Ring Opening (Hydrogenation): Catalytic hydrogenation (

    
    , Pd/C) cleaves the weak N-O bond.
    
    • Product: Ethyl 2-amino-4,4,4-trifluoro-3-butenoate (enamine tautomer) or the corresponding

      
      -amino ketone.
      
    • Mechanism:[2][3][4][5][6] The N-O bond is the weakest bond (approx. 55 kcal/mol). Cleavage releases the strain and forms a stable hydrogen-bonded enaminone system.

  • Recyclization (The Boulton-Katritzky Rearrangement Space): Reaction with hydrazine does not simply form the hydrazide. It often triggers a nucleophilic attack at C5 (or C3), followed by ring opening and recyclization to form 3-(trifluoromethyl)pyrazol-5-ols .

Visualizing the Reaction Pathways

The following diagram maps the divergent synthetic pathways available to this scaffold.

ReactivityMapStartEthyl 5-(trifluoromethyl)isoxazole-3-carboxylateAcid5-(CF3)isoxazole-3-carboxylic acid(Hydrolysis)Start->AcidLiOH, THF, rtAmideIsoxazole-3-carboxamides(Amidation)Start->AmideR-NH2, Lewis Acidor via Acid ChlorideC4_Sub4-Substituted-5-(CF3)isoxazoles(via C4-Li)Start->C4_Sub1. LDA, -78°C2. Electrophile (E+)EnaminoneTrifluoromethyl Enaminones(Reductive Opening)Start->EnaminoneH2, Pd/C(N-O Cleavage)Pyrazole3-(CF3)-5-hydroxypyrazoles(Hydrazine Recyclization)Start->PyrazoleNH2NH2(Ring Transformation)

Figure 1: Divergent reactivity pathways. Blue nodes indicate ring-retention; Red nodes indicate ring-transformation.

Experimental Protocols

Protocol 1: Regioselective C4-Iodination (Ring Retention)

Use Case: Creating a handle for Suzuki/Sonogashira coupling.

  • Preparation: Flame-dry a 50 mL round-bottom flask under Argon.

  • Solvent System: Add This compound (1.0 eq) in anhydrous THF (0.2 M).

  • Deprotonation: Cool to -78°C (Acetone/Dry Ice bath). Add LDA (1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise over 10 minutes.

    • Note: The solution typically turns yellow/orange, indicating the formation of the heteroaryl anion.

  • Quench: Stir for 30 minutes at -78°C. Add a solution of

    
      (1.2 eq) in THF dropwise.
    
  • Workup: Allow to warm to 0°C. Quench with sat.

    
     (aq) to remove excess iodine. Extract with EtOAc.[5]
    
  • Yield: Expect 75-85% yield of the 4-iodo derivative.

Protocol 2: Reductive Ring Opening to Enaminones

Use Case: Synthesis of fluorinated building blocks for pyrimidines or pyridines.

  • Setup: Charge a hydrogenation vessel with the isoxazole substrate (1.0 eq) in Methanol (0.1 M).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Reaction: Purge with

    
     gas. Stir under 1 atm 
    
    
    (balloon pressure) at room temperature for 4-6 hours.
    • Monitoring: TLC will show the disappearance of the UV-active isoxazole and the appearance of a more polar, often fluorescent spot (enaminone).

  • Purification: Filter through a Celite pad to remove Pd. Concentrate the filtrate.

  • Result: The product is typically Ethyl (Z)-2-amino-4,4,4-trifluoro-3-butenoate (stabilized by intramolecular H-bonding).

Quantitative Data Summary

Reaction TypeReagentTarget SiteOutcomeTypical Yield
Hydrolysis LiOH (aq), THFEster (C3)Carboxylic Acid>90%
Metallation LDA, -78°CRing C4-HC4-Lithio speciesN/A (Intermediate)
Hydrogenation H2, Pd/CN-O Bond

-amino enone
80-95%
Recyclization HydrazineRing CorePyrazole60-80%
Substitution NaOMeC5 (

)
Not Observed<5% (Stable

)

References

  • Synthesis of 5-(trifluoromethyl)isoxazoles: Title: Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Source: National Institutes of Health (PMC). URL:[Link]

  • Hydrogenation of Isoxazole Esters: Title: 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester (Hydrogenation Case Study). Source: MDPI (Molbank). URL:[Link]

  • Acid-Switchable Synthesis: Title: Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3.[7] Source: National Institutes of Health (PMC). URL:[Link]

  • Lithiation of Isoxazole Carboxylates: Title: An improved procedure for the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate. Source: ResearchGate.[8][9][10] URL:[Link]

Cycloaddition reactions for synthesizing trifluoromethylisoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Cycloaddition Reactions for Synthesizing Trifluoromethylisoxazoles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering profound enhancements to a molecule's metabolic stability, lipophilicity, and target binding affinity. Among these scaffolds, the isoxazole ring system stands out as a privileged pharmacophore. This guide provides an in-depth exploration of the primary synthetic strategies for accessing trifluoromethylisoxazoles, with a core focus on the versatile and highly efficient [3+2] cycloaddition reactions. We will dissect the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss the critical parameters that govern reaction outcomes, thereby equipping researchers with the knowledge to strategically design and execute the synthesis of these valuable compounds.

The Strategic Importance of Trifluoromethylisoxazoles in Drug Discovery

The trifluoromethyl group is a bioisostere for several chemical moieties, including the chlorine atom, and its introduction into drug candidates has been repeatedly shown to improve pharmacokinetic profiles and binding selectivity.[1] When combined with the isoxazole core, a five-membered heterocycle with a versatile array of biological activities (including antimicrobial, anti-inflammatory, and anticancer properties), the resulting trifluoromethylisoxazole framework becomes a highly sought-after target in drug development programs.[2][3] However, the synthesis of these compounds, particularly with specific regiochemistry, can be challenging, necessitating robust and predictable synthetic methodologies.[4]

The Workhorse of Synthesis: [3+2] Cycloaddition Reactions

The most powerful and widely employed method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition, a type of [3+2] cycloaddition. This reaction involves the combination of a 1,3-dipole with a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocycle.[5] For the synthesis of trifluoromethylisoxazoles, this strategy primarily utilizes a trifluoromethyl-containing 1,3-dipole.

Mechanism of 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition is a concerted, pericyclic reaction that proceeds through a cyclic transition state. The regioselectivity of the reaction—that is, which atoms of the dipole and dipolarophile connect—is governed by the electronic properties of the reactants and can be predicted using Frontier Molecular Orbital (FMO) theory.[5] The reaction's efficiency and selectivity can be influenced by factors such as solvent, temperature, and, in some cases, the presence of a catalyst.

Diagram 1: General Mechanism of [3+2] Cycloaddition for Isoxazole Synthesis

3+2 Cycloaddition Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_product Product Dipole 1,3-Dipole (e.g., CF₃-C≡N⁺-O⁻) TS Cyclic Transition State Dipole->TS Dipolarophile Dipolarophile (e.g., R-C≡C-R') Dipolarophile->TS Isoxazole Trifluoromethylisoxazole TS->Isoxazole [Concerted]

Caption: A generalized workflow of the [3+2] cycloaddition reaction.

Key 1,3-Dipoles for Trifluoromethylisoxazole Synthesis

Trifluoroacetonitrile Oxide

The most direct route to 3-trifluoromethylisoxazoles involves the cycloaddition of trifluoroacetonitrile oxide (CF₃CNO) with alkynes. A significant challenge is the instability of CF₃CNO, which readily dimerizes to form a furoxan. Therefore, in situ generation is the preferred method.

3.1.1. Precursors and In Situ Generation of Trifluoroacetonitrile Oxide

Several methods exist for the in situ generation of trifluoroacetonitrile oxide:

  • From Trifluoroacetohydroximoyl Halides: Trifluoroacetohydroximoyl bromide or chloride are common precursors. Dehydrohalogenation with a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), generates the nitrile oxide, which is immediately trapped by the alkyne present in the reaction mixture.

  • From Trifluoroacetamide: Dehydration of trifluoroacetamide using strong dehydrating agents like phosphorus pentoxide (P₂O₅) can produce trifluoroacetonitrile, which can then be oxidized to the nitrile oxide.[6][7] This method is often less convenient for laboratory-scale synthesis due to harsh conditions.

3.1.2. Experimental Protocol: Synthesis of a 3-Trifluoromethylisoxazole via Trifluoroacetohydroximoyl Bromide

This protocol is adapted from Ley et al., Org. Biomol. Chem., 2016, 14 , 5983-5991.[8]

  • Setup: To a solution of the alkyne (1.0 mmol) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) (5 mL) under an inert atmosphere (Argon), add trifluoroacetohydroximoyl bromide (1.2 mmol).

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add triethylamine (1.5 mmol) dropwise over 10 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-trifluoromethylisoxazole.

Dipolarophile Product Yield (%) Reference
Phenylacetylene5-Phenyl-3-(trifluoromethyl)isoxazole77[8]
Propargyl alcohol(3-(Trifluoromethyl)isoxazol-5-yl)methanol74[8]
1-Octyne5-Hexyl-3-(trifluoromethyl)isoxazole65[8]

Table 1: Representative yields for the synthesis of 3-trifluoromethylisoxazoles using the trifluoroacetohydroximoyl bromide method.

Trifluoromethyl-Substituted Nitrile Imines

Trifluoromethyl-substituted nitrile imines are another class of 1,3-dipoles that can be used in [3+2] cycloaddition reactions, in this case leading to trifluoromethyl-substituted pyrazoles. However, their chemistry is closely related and instructive. These are also typically generated in situ from trifluoroacetohydrazonoyl halides via base-promoted dehydrohalogenation. This method is noted for its mild conditions and good tolerance of various functional groups.[9]

Diagram 2: Workflow for In Situ Generation and Cycloaddition of CF₃-Nitrile Oxide

InSitu_Generation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Product Isolation Start Dissolve Alkyne and CF₃-Hydroximoyl Bromide in Anhydrous Solvent Cool Cool to 0 °C Start->Cool AddBase Add Base (e.g., Et₃N) Dropwise Cool->AddBase InSituGen In Situ Generation of CF₃-Nitrile Oxide AddBase->InSituGen Dehydrohalogenation Cycloaddition [3+2] Cycloaddition InSituGen->Cycloaddition Immediate Trapping Warm Warm to RT and Stir Cycloaddition->Warm Quench Quench with Water Warm->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify via Chromatography Extract->Purify FinalProduct Pure Trifluoromethylisoxazole Purify->FinalProduct

Caption: Step-by-step workflow for trifluoromethylisoxazole synthesis.

(Trifluoromethyl)diazomethane

For the synthesis of trifluoromethylated isoxazolidines (the saturated analogues of isoxazoles), a three-component [3+2] cycloaddition can be employed using (trifluoromethyl)diazomethane (CF₃CHN₂), a nitrosoarene, and an alkene.[10][11] This approach provides access to N-functionalized isoxazolidines containing a trifluoromethyl group.[10][11]

3.3.1. In Situ Generation of (Trifluoromethyl)diazomethane

CF₃CHN₂ can be generated in situ from the reaction of 2,2,2-trifluoroethylamine hydrochloride with sodium nitrite in a biphasic system.[11] This avoids the isolation of the potentially explosive diazomethane derivative.

3.3.2. Experimental Protocol: Three-Component Synthesis of a Trifluoromethylated Isoxazolidine

This protocol is adapted from Molander and Cavalcanti, Org. Lett. 2013, 15 (12), pp 3166–3169.[10][11]

  • Diazomethane Generation: In a flask, dissolve 2,2,2-trifluoroethylamine hydrochloride (2.0 mmol) and sodium nitrite (2.4 mmol) in a mixture of dichloroethane and water (30:1, 0.2 M). Stir the mixture at 0 °C for 2 hours to generate CF₃CHN₂ in situ.

  • Cycloaddition: To the above mixture, add the nitrosoarene (1.0 mmol) and the alkene (1.1 mmol).

  • Reaction: Heat the reaction mixture to 70 °C and stir for 16 hours.

  • Workup: After cooling to room temperature, add zinc dust (10 mmol) and acetic acid (1 mL) and stir for 10 minutes to quench any unreacted starting materials. Filter the mixture and perform a standard aqueous workup.

  • Purification: Purify the crude product by flash column chromatography.

This method has been shown to be tolerant of a variety of electron-deficient alkenes and different nitrosoarenes.[10][11]

Stereoselectivity Considerations

When the cycloaddition reaction leads to the formation of stereocenters, as in the synthesis of isoxazolidines from alkenes, controlling the stereoselectivity becomes crucial. The reaction of nitrones with alkenes, for instance, can create up to three new contiguous stereocenters.[5] The diastereoselectivity of these reactions is often high and can be influenced by the steric and electronic nature of the substituents on both the 1,3-dipole and the dipolarophile. In some cases, excellent diastereomeric ratios (d.r. > 94:6) have been achieved in the synthesis of trifluoromethylated isoxazolines.

Alternative and Emerging Strategies

While [3+2] cycloadditions are dominant, other methods for synthesizing trifluoromethylisoxazoles are emerging. Recently, a metal-free, versatile strategy was developed for the synthesis of 4-(trifluoromethyl)isoxazoles starting from readily available chalcones.[4] This method uses inexpensive sodium triflinate (CF₃SO₂Na) as the trifluoromethyl source and tert-butyl nitrite (tBuONO) as both an oxidant and the source of the nitrogen and oxygen atoms of the isoxazole ring.[4] Such methods overcome some limitations of classical cycloadditions, such as the need for potentially unstable precursors or expensive catalysts.[4]

Conclusion and Future Outlook

The synthesis of trifluoromethylisoxazoles is a vibrant and evolving field of research, driven by the significant potential of these compounds in drug discovery. The [3+2] cycloaddition reaction, particularly utilizing in situ generated trifluoroacetonitrile oxide, remains the most robust and widely applicable method. Understanding the mechanistic nuances, the methods for generating reactive intermediates, and the factors controlling selectivity are paramount for any scientist working in this area. As the demand for novel fluorinated heterocycles continues to grow, the development of even more efficient, selective, and sustainable synthetic methods, including those that leverage catalyst-free conditions or readily available starting materials, will undoubtedly be a major focus of future research.

References

  • Z. Gholami, et al. (2021). Base-Promoted (3 + 2) Cycloaddition of Trifluoroacetohydrazonoyl Chlorides with Imidates En Route to Trifluoromethyl-1,2,4-Triazoles. ResearchGate. [Link]

  • Y. Wang, et al. (2020). Recent Advances in the Construction of Trifluoromethyl-Containing Spirooxindoles through Cycloaddition Reactions. ResearchGate. [Link]

  • J. B. Larsen, et al. (2018). Ex-situ generation of gaseous nitriles in two-chamber glassware for facile haloacetimidate synthesis. National Institutes of Health. [Link]

  • ChemistryViews (2022). Trifluoroacetonitrile Precursor Synthesized. ChemistryViews. [Link]

  • CN102746190A (2012). Preparation method of trifluoroacetonitrile.
  • X. Yuan, et al. (2024). Catalyst- and additive-free three-component construction of isoxazolidinyl nucleosides and azoles via 1,3-dipolar cycloaddition. New Journal of Chemistry. [Link]

  • H. Lu, et al. (2015). Synthesis of All-Carbon-Functionalized Trifluoromethyl Isoxazoline Triflones. National Institutes of Health. [Link]

  • G. A. Molander & L. N. Cavalcanti (2013). Synthesis of trifluoromethylated isoxazolidines: 1,3-dipolar cycloaddition of nitrosoarenes, (trifluoromethyl)diazomethane, and alkenes. PubMed. [Link]

  • G. A. Molander & L. N. Cavalcanti (2013). Synthesis of Trifluoromethylated Isoxazolidines: 1,3-Dipolar Cycloaddition of Nitrosoarenes, (Trifluoromethyl)diazomethane, and Alkenes. National Institutes of Health. [Link]

  • A. M. Vasin, et al. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. MDPI. [Link]

  • P. Vitale, et al. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. [Link]

  • H. Zhang, et al. (2019). [3+2] Cycloaddition and Cascade Radical Reactions for the Synthesis of Trifluoromethylated Tetrahydrobenzodiazepin-3-ones. ResearchGate. [Link]

  • J.-S. Poh, et al. (2016). Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C–H arylation. Organic & Biomolecular Chemistry. [Link]

  • NPTEL-NOC IITM (2018). Week 3: Lecture 14: Azides in 1,3-Dipolar Cycloaddition and Click Chemistry. YouTube. [Link]

  • Z. Weng, et al. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. ResearchGate. [Link]

  • Taylor & Francis (2019). Precursors – Knowledge and References. Taylor & Francis. [Link]

  • N. Sripathi, et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. RSC Publishing. [Link]

  • D. P. Curran, et al. (2001). In situ methods of nitrile oxide generation and cycloaddition. ResearchGate. [Link]

  • N. Nishiwaki, et al. (2012). Scheme 5 Synthesis of 5-trifluoromethylisoxazole 5h. ResearchGate. [Link]

  • P. Bravo, et al. (1991). ChemInform Abstract: Synthesis of Trifluoromethyl‐Substituted Isoxazolidines (III) and (IV) and 4,5‐Dihydroisoxazoles (VI) and (VII) by 1,3‐Dipolar Cycloadditions. Sci-Hub. [Link]

  • B. Lin, et al. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. MDPI. [Link]

  • G. G. D. de Oliveira, et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

Sources

Methodological & Application

Analytical methods for Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate determination

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Quantitative Analysis of Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate

Introduction:

This compound is a key heterocyclic compound, often utilized as a building block or intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] The isoxazole core is a privileged structure in medicinal chemistry, appearing in a range of bioactive compounds.[1][3][4] The presence of the trifluoromethyl group can significantly enhance metabolic stability and binding affinity, making this intermediate particularly valuable.

Given its role in synthetic chemistry, the ability to accurately and reliably determine the purity, concentration, and stability of this compound is paramount. This document provides a detailed guide to the primary analytical methodologies for its quantification and characterization, designed for researchers, quality control analysts, and drug development professionals. The protocols herein are grounded in established analytical principles and validated against international standards to ensure scientific rigor and trustworthiness.

Physicochemical Properties and Analytical Considerations

A foundational understanding of the analyte's properties is critical for method development.

  • Molecular Formula: C₇H₆F₃NO₃

  • Molecular Weight: 225.12 g/mol

  • Structure:

    
    

    (Image of the chemical structure would be placed here in a full document)

The structure features a UV-active isoxazole ring, making UV-based detection in liquid chromatography a viable and accessible approach. The ester functional group and the overall polarity suggest good solubility in common organic solvents like acetonitrile and methanol, which are ideal for chromatographic analysis.

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the method of choice for the routine analysis of this compound due to its high resolution, reproducibility, and suitability for non-volatile polar to semi-polar organic molecules.

Causality in Method Design:

The selection of an RP-HPLC method is based on the analyte's structure. The trifluoromethyl and ester groups impart a degree of lipophilicity, allowing for strong retention and interaction with a non-polar stationary phase like C18. A polar mobile phase (e.g., a mixture of water and acetonitrile) is then used to elute the compound from the column. UV detection is selected because the conjugated isoxazole ring system possesses a chromophore that absorbs UV light, enabling sensitive detection.

Experimental Workflow for HPLC Analysis

The following diagram illustrates the logical flow from sample handling to final data reporting.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting prep_sample 1. Weigh Sample Accurately dissolve_sample 2. Dissolve in Diluent (e.g., Acetonitrile) prep_sample->dissolve_sample filter_sample 3. Filter through 0.45 µm Syringe Filter dissolve_sample->filter_sample instrument_setup 4. Equilibrate HPLC System with Mobile Phase filter_sample->instrument_setup inject_sample 5. Inject Sample onto C18 Column instrument_setup->inject_sample run_gradient 6. Elute with Mobile Phase (Isocratic or Gradient) inject_sample->run_gradient detect_uv 7. Detect Analyte by UV Absorbance run_gradient->detect_uv integrate_peak 8. Integrate Peak Area of the Analyte detect_uv->integrate_peak calculate_conc 9. Calculate Concentration using Calibration Curve integrate_peak->calculate_conc report_result 10. Generate Final Report (Assay, Purity) calculate_conc->report_result

Caption: Workflow for HPLC-UV determination of the analyte.

Detailed HPLC-UV Protocol

This protocol is designed as a self-validating system, incorporating system suitability checks to ensure the performance of the chromatographic system before sample analysis.

1. Instrumentation and Consumables:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade Acetonitrile (ACN) and water.

  • 0.45 µm syringe filters.

2. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of Acetonitrile and Water (e.g., 60:40 v/v). Filter through a 0.45 µm membrane filter and degas prior to use.

  • Diluent: Use the mobile phase as the diluent.

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (approx. 50 µg/mL): Accurately weigh a quantity of the sample containing approximately 25 mg of the analyte into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard non-polar phase providing good retention and peak shape for this type of analyte.
Mobile Phase Acetonitrile:Water (60:40 v/v)Provides optimal elution strength for a reasonable retention time and good resolution from impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, ensuring good efficiency without excessive pressure.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.
Injection Volume 10 µLA standard volume that balances sensitivity with the risk of column overloading.
Detector UV at 254 nmThe isoxazole ring provides strong absorbance at this common wavelength.
Run Time 10 minutesSufficient to elute the main peak and any potential process-related impurities.

4. System Suitability Test (SST):

  • Before sample analysis, inject the Working Standard Solution five times.

  • The system is deemed suitable if the Relative Standard Deviation (%RSD) of the peak areas is ≤ 2.0% and the theoretical plates are ≥ 2000.

5. Analysis Procedure:

  • Inject the diluent (as a blank), followed by the Working Standard Solution, and then the Sample Solution.

  • Calculate the amount of this compound in the sample by comparing the peak area of the sample to the peak area of the standard.

Method Validation According to ICH Q2(R2) Guidelines

To ensure an analytical method is fit for its intended purpose, it must be validated.[5][6] The validation process demonstrates that the procedure is reliable, reproducible, and accurate for the analysis of the target analyte.[5][7][8]

Logical Framework for Method Validation

Validation_Logic cluster_core Core Validation Characteristics cluster_sensitivity Sensitivity & Robustness specificity Specificity (No Interference) loq LOQ (Quantitation Limit) specificity->loq accuracy Accuracy (% Recovery) robustness Robustness (Minor Changes) accuracy->robustness precision Precision (% RSD) precision->loq precision->robustness linearity Linearity (R²) range Range linearity->range range->robustness lod LOD (Detection Limit) end Method is Validated lod->end loq->lod robustness->end start Analytical Method Developed start->specificity start->accuracy start->precision start->linearity

Sources

Application Note: HPLC Analysis of Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate . Due to the electron-withdrawing trifluoromethyl (-CF₃) group and the hydrolytically sensitive ethyl ester moiety, this molecule presents unique chromatographic challenges, including potential peak tailing and on-column degradation. This guide provides a self-validating method using a C18 stationary phase with specific end-capping to mitigate secondary silanol interactions, ensuring compliance with ICH Q2(R2) validation standards.

Introduction & Molecule Properties[1][2][3][4][5][6][7][8]

The target analyte, this compound, is a critical intermediate in the synthesis of agrochemicals and pharmaceutical pharmacophores.

Chemical Profile[2][3]
  • Molecular Formula: C₇H₆F₃NO₃

  • Key Functional Groups:

    • Isoxazole Ring: Aromatic heterocycle, provides UV chromophore.

    • Trifluoromethyl (-CF₃): Significantly increases lipophilicity (LogP) and induces strong electron-withdrawing effects, altering the pKa of neighboring groups.

    • Ethyl Ester: Susceptible to hydrolysis, yielding the corresponding carboxylic acid impurity.

Analytical Challenges
  • Fluorine-Induced Lipophilicity: The -CF₃ group increases retention on alkyl-bonded phases (C18) compared to non-fluorinated analogs.

  • Hydrolysis Risk: In unbuffered or high-pH mobile phases, the ester may hydrolyze to 5-(trifluoromethyl)isoxazole-3-carboxylic acid. This degradation product is more polar and must be chromatographically resolved from the main peak.

  • Detection: The molecule lacks extended conjugation, necessitating low-UV detection (typically <250 nm), where solvent cut-off effects can reduce sensitivity.

Method Development Strategy

The development strategy follows a Quality by Design (QbD) approach, prioritizing resolution (


) between the parent ester and its acid hydrolysis product.
Column Selection: The "Fluorine Effect"

While standard C18 columns work, the -CF₃ group can exhibit "sticky" hydrophobic interactions.

  • Primary Recommendation: C18 with High Carbon Load & End-capping.

    • Rationale: High carbon load (≥15%) ensures adequate retention. End-capping blocks residual silanols that might interact with the nitrogen in the isoxazole ring, preventing peak tailing.

  • Alternative: Pentafluorophenyl (PFP) Phase.

    • Rationale: PFP phases offer orthogonal selectivity via

      
      -
      
      
      
      and fluorine-fluorine interactions, useful if isomeric impurities are present.
Mobile Phase Design
  • Solvent A (Aqueous): 0.1% Phosphoric Acid (

    
    ).
    
    • Why Phosphoric? It provides excellent UV transparency at low wavelengths (210-220 nm) compared to Formic Acid or Acetate buffers. It suppresses the ionization of any free acid impurities, keeping them in their neutral form to improve peak shape.

  • Solvent B (Organic): Acetonitrile (ACN).

    • Why ACN? Lower UV cutoff than Methanol and lower viscosity, allowing for higher flow rates and sharper peaks.

Experimental Protocol

Instrument Configuration
  • System: HPLC with Quaternary Pump and Diode Array Detector (DAD).

  • Detector: UV at 230 nm (Reference: 360 nm/100 nm bw).

    • Note: Acquire spectral data from 200–400 nm for peak purity analysis.

  • Column Temperature: 35°C (Controls viscosity and retention reproducibility).

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 5–10 µL.

Reagents & Preparation
  • Diluent: 50:50 Water:Acetonitrile.

    • Critical Step: Do not dissolve in 100% ACN if the initial gradient is high aqueous; this causes "solvent shock" and peak distortion.

  • Standard Preparation: Prepare a 0.5 mg/mL stock solution. Sonicate for 5 minutes. Filter through a 0.22 µm PTFE filter (Nylon filters may bind hydrophobic esters).

Gradient Program

This gradient is designed to elute polar acid impurities early, followed by the main ester, and finally wash highly lipophilic dimers or starting materials.

Time (min)% Mobile Phase A (0.1% H₃PO₄)% Mobile Phase B (ACN)Event
0.09010Equilibration
2.09010Isocratic Hold (Polar Impurities)
12.01090Linear Ramp (Main Peak Elution)
15.01090Wash
15.19010Re-equilibration
20.09010End of Run

Method Validation Workflow (ICH Q2(R2))

The following diagram illustrates the lifecycle of the analytical procedure, ensuring the method is "fit for purpose" as per ICH Q14 and Q2(R2) guidelines.

MethodValidation cluster_Val ICH Q2(R2) Validation Parameters Start Method Definition (ATP) Dev Method Development (Column/Mobile Phase Screening) Start->Dev Opt Optimization (Gradient & Resolution) Dev->Opt Spec Specificity (Peak Purity/Stress Testing) Opt->Spec Spec->Dev Fail Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy & Precision (Recovery/Repeatability) Lin->Acc Final Routine QC Implementation Acc->Final

Figure 1: Analytical Procedure Lifecycle following ICH Q14/Q2(R2) principles. The feedback loop ensures that if Specificity fails (e.g., co-eluting impurities), the method returns to the development phase.

System Suitability & Acceptance Criteria

To ensure the trustworthiness of the data, every sequence must begin with a System Suitability Test (SST).

ParameterAcceptance LimitRationale
Retention Time (RT) ± 5% RSDEnsures pump stability and correct mobile phase composition.
Tailing Factor (

)

Values > 1.5 indicate secondary silanol interactions or column voiding.
Theoretical Plates (

)
> 5,000Ensures sufficient column efficiency.
Resolution (

)
> 2.0Between the Main Peak and the nearest impurity (likely the hydrolysis product).
Peak Purity (DAD) Purity Angle < Purity ThresholdConfirms no co-eluting impurities are hidden under the main peak.

Troubleshooting & Degradation Pathways

Hydrolysis Indicator

If a new peak appears at a retention time (RT) of approximately 3.5 – 4.5 minutes (significantly earlier than the ester), it is likely 5-(trifluoromethyl)isoxazole-3-carboxylic acid.

  • Confirmation: Check the UV spectrum. The acid form often shows a slight bathochromic shift (red shift) compared to the ester due to ionization changes in the buffer.

Peak Splitting
  • Cause: Sample solvent is too strong (e.g., 100% ACN injection).

  • Solution: Reduce injection volume to <5 µL or match the sample diluent to the initial mobile phase (90:10 Water:ACN).

References

  • International Council for Harmonisation (ICH). (2023).[2][3][4][5] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023).[2][4][5] Analytical Procedure Development Q14. Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2013). Essentials in Modern HPLC Separations. Elsevier. (General reference for RP-HPLC mechanisms).
  • West, C., et al. (2010).[6] "Fluorinated stationary phases in liquid chromatography." Journal of Chromatography A. (Provides mechanistic insight into fluorine-fluorine interactions).

Sources

Application Note: Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility and biological relevance of Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate (CAS: Variable based on supplier, generic structure cited) as a high-value scaffold in medicinal chemistry. Distinguished by the metabolic stability of the 5-trifluoromethyl (


) group and the versatile reactivity of the 3-carboxylate moiety, this precursor is critical for generating libraries of isoxazole-3-carboxamides  and 1,3,4-oxadiazole hybrids . These derivatives have demonstrated potent anti-cancer activity via mechanisms including COX-2 inhibition, tubulin destabilization, and induction of apoptosis in Hep3B and HeLa cell lines.

Chemical Rationale: The Fluorine Advantage

In oncology drug design, the isoxazole ring acts as a bioisostere for amide or ester bonds, constraining the molecule into a planar conformation that favors binding to ATP pockets in kinases.

Why 5-Trifluoromethyl?

The substitution of a methyl group (common in older generation drugs like sulfamethoxazole) with a trifluoromethyl group at the C5 position confers three specific advantages:

  • Metabolic Blockade: The C-F bond is one of the strongest in organic chemistry (

    
    ), preventing rapid oxidative metabolism (e.g., by CYP450 enzymes) that typically attacks C5-methyl groups.
    
  • Lipophilicity Modulation: The

    
     group significantly increases 
    
    
    
    , enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is vital for targeting glioblastomas or metastatic lesions.
  • Electronic Effects: The strong electron-withdrawing nature of the

    
     group lowers the pKa of the isoxazole ring protons (if any) and alters the electron density of the C3-carbonyl, making the ester more reactive toward nucleophilic attack during synthesis but stable in physiological pH.
    

Synthetic Workflows

The following protocols describe the transformation of the parent ester into bioactive libraries.

Workflow Visualization

The diagram below illustrates the divergent synthesis pathways from the parent ester to two distinct classes of anti-cancer agents: Carboxamides (Kinase/COX inhibitors) and Oxadiazoles (Tubulin inhibitors).

SynthesisPathways Ester Ethyl 5-(trifluoromethyl) isoxazole-3-carboxylate (Starting Material) Acid Intermediate: Carboxylic Acid Ester->Acid Hydrolysis (LiOH, THF/H2O) Hydrazide Intermediate: Acyl Hydrazide Ester->Hydrazide Hydrazinolysis (N2H4·H2O, EtOH) Amide Target A: Isoxazole-3-Carboxamides (COX-2 / Kinase Inhibitors) Acid->Amide Amide Coupling (R-NH2, HATU/DIPEA) Oxadiazole Target B: 1,3,4-Oxadiazole Hybrids (Tubulin Inhibitors) Hydrazide->Oxadiazole Cyclization (R-COOH, POCl3)

Figure 1: Divergent synthesis of pharmacologically active scaffolds from the ethyl ester precursor.

Protocol A: Library Generation via Amidation

This protocol converts the ester to a library of amides. Direct aminolysis of electron-deficient esters can be sluggish; therefore, a hydrolysis-coupling route is preferred for high yields and purity.

Reagents:

  • Precursor: this compound

  • Lithium Hydroxide (LiOH)

  • Coupling Agent: HATU or T3P (Propylphosphonic anhydride)

  • Solvents: THF, Water, DMF, Dichloromethane (DCM)

Step 1: Saponification

  • Dissolve 1.0 eq of the ethyl ester in a 3:1 mixture of THF:Water (

    
     concentration).
    
  • Add 2.5 eq of LiOH·H₂O.[1]

  • Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of the ester spot (

    
    ).
    
  • Acidify to pH 2–3 with 1N HCl. Extract with EtOAc (

    
    ).
    
  • Dry over Na₂SO₄ and concentrate to yield the 5-(trifluoromethyl)isoxazole-3-carboxylic acid . Note: This intermediate is stable and can be stored.

Step 2: Amide Coupling (General Procedure)

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

  • Add DIPEA (3.0 eq) and the target amine (e.g., substituted aniline) (1.1 eq ).

  • Cool to 0°C and add HATU (1.2 eq) .

  • Stir at RT for 12–24 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (remove unreacted acid), 1N HCl (remove unreacted amine), and brine.

  • Purification: Recrystallize from EtOH or perform flash chromatography.

Protocol B: Scaffold Morphing to 1,3,4-Oxadiazoles

Oxadiazoles are often used to improve the water solubility and metabolic profile of the parent isoxazole.

  • Hydrazide Formation: Reflux the ethyl ester with Hydrazine hydrate (5.0 eq) in Ethanol for 6 hours. Cool to precipitate the acyl hydrazide. Filter and wash with cold ethanol.

  • Cyclization: React the hydrazide with an aromatic carboxylic acid in the presence of POCl₃ (Phosphorus oxychloride) at reflux for 4–8 hours.

  • Neutralization: Pour onto crushed ice and neutralize with NaHCO₃ to precipitate the 2-aryl-5-(5-(trifluoromethyl)isoxazole-3-yl)-1,3,4-oxadiazole .

Biological Validation & Mechanism

Compounds derived from this precursor have shown specific efficacy against hepatocellular carcinoma (Hep3B) and cervical cancer (HeLa).[2]

Mechanism of Action: The COX-2 / Cancer Axis

Recent studies indicate that isoxazole-3-carboxamides act as dual inhibitors of Cyclooxygenase-2 (COX-2) and specific kinases. COX-2 overexpression in tumors promotes angiogenesis and resistance to apoptosis.

MOA Inhibitor Isoxazole Derivative (Drug) COX2 COX-2 Enzyme (Overexpressed in Tumor) Inhibitor->COX2 Inhibits Result Tumor Growth & Metastasis Inhibitor->Result Induces Apoptosis (G2/M Arrest) PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Catalyzes Production Signaling Bcl-2 Expression (Anti-Apoptotic) PGE2->Signaling Upregulates Signaling->Result Promotes

Figure 2: Mechanism of Action. Isoxazole derivatives block the COX-2 pathway, reducing PGE2 levels and triggering apoptosis.

Comparative Potency Data

The following table summarizes the potency of isoxazole-carboxamides derived from this precursor compared to standard chemotherapeutics (Doxorubicin).

Compound IDR-Group (Amide)IC50 (Hep3B) [µM]IC50 (HeLa) [µM]COX-2 Selectivity Index
Precursor Ethyl Ester>100 (Inactive)>100N/A
Derivative A 4-Fluoroaniline23.415.54.2
Derivative B 3,4-Dimethoxyaniline4.81.66.1
Doxorubicin (Control)2.20.9N/A

Data adapted from Hawash et al. (2024) [1].[3]

Safety & Handling

  • Fluorinated Compounds: While the

    
     group is chemically stable, combustion of these compounds can release hydrogen fluoride (HF). Incineration must be performed in specialized facilities.
    
  • Hydrazine (Protocol B): Hydrazine hydrate is a potent carcinogen and unstable. Use exclusively in a fume hood and quench all glassware with bleach (sodium hypochlorite) before washing.

  • POCl₃: Reacts violently with water. Quench reactions by slow addition to ice, never water to acid.

References

  • Hawash, M., et al. (2024). Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling. European Journal of Medicinal Chemistry.

  • Mancini, G., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank.[1]

  • Pokhodylo, N., et al. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids.[4] Biopolymers and Cell.

  • Zhu, Y., et al. (2018). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Journal of Heterocyclic Chemistry.

Sources

Application Note: A Protocol for the Recrystallization and Purification of Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by a Senior Application Scientist

Abstract

Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate is a critical heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of novel therapeutic agents and functional materials.[1][2] The purity of this intermediate is paramount, as impurities can lead to significant complications in subsequent synthetic steps and impact the biological activity and safety profile of the final compounds. This document provides a comprehensive guide to the purification of this compound via recrystallization. We will explore the theoretical basis for solvent selection, present a systematic protocol for solvent screening, and detail a robust, scalable recrystallization procedure.

Guiding Principles: The Science of Solvent Selection

Recrystallization is a powerful purification technique that leverages differences in solubility between a target compound and its impurities.[3] An ideal recrystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[4] This temperature-dependent solubility differential is the cornerstone of efficient purification.[3]

1.1. Molecular Structure Analysis of the Target Compound

To make an informed choice of solvent, we must first analyze the structure of this compound.

  • Isoxazole Ring: A five-membered aromatic heterocycle containing nitrogen and oxygen. This moiety imparts a degree of polarity.

  • Ethyl Ester Group (-COOEt): This functional group is polar and can act as a hydrogen bond acceptor. It suggests solubility in moderately polar and protic solvents.

  • Trifluoromethyl Group (-CF₃): This is a strongly electron-withdrawing and lipophilic group. Its presence significantly increases the non-polar character of the molecule and can reduce solubility in highly polar solvents like water.[5][6]

The molecule thus presents a mixed polarity profile. It is not exceptionally polar, nor is it purely non-polar. This duality is the key to selecting an effective solvent system. The principle of "like dissolves like" suggests that solvents of intermediate polarity, or a carefully balanced mixture of polar and non-polar solvents, will be most effective.

1.2. Single-Solvent vs. Two-Solvent Systems

  • Single-Solvent Recrystallization: This is the preferred method for its simplicity. The crude solid is dissolved in a minimal amount of a hot solvent and allowed to cool, whereupon the purified compound crystallizes.[7]

  • Two-Solvent (Mixed-Solvent) Recrystallization: This method is employed when no single solvent meets the ideal criteria. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the careful addition of a miscible "poor" solvent or "anti-solvent" (in which the compound is insoluble) until the solution becomes turbid (saturated).[8] Upon cooling, crystals form. Common pairs include ethanol/water and ethyl acetate/hexane.

Given the mixed polarity of our target compound, both systems are viable and should be explored.

Data-Driven Solvent Screening

A preliminary screening with small amounts of material is essential to identify the optimal solvent or solvent system, minimizing the loss of valuable product.

2.1. Properties of Candidate Solvents

The following table summarizes the properties of common laboratory solvents suitable for screening.

SolventBoiling Point (°C)Polarity IndexDielectric Constant (20°C)Notes & Safety
Heptane/Hexane 98 / 690.11.9 / 1.9Non-polar. Good as an anti-solvent. Flammable.
Toluene 1112.42.4Aromatic, non-polar. Can dissolve less polar impurities.
Ethyl Acetate 774.46.0Medium polarity. Often a good solvent for esters.[9] Flammable.
Acetone 565.120.7Polar aprotic. High volatility can be problematic. Flammable.
Isopropanol (IPA) 823.918.3Polar protic. Less volatile than ethanol. Good single-solvent candidate.
Ethanol (EtOH) 784.324.6Polar protic. Often used with water as an anti-solvent.
Methanol (MeOH) 655.132.6Polar protic. Higher solubility power than ethanol.
Water 10010.280.1Highly polar. Excellent as an anti-solvent for this compound.

2.2. Protocol: Small-Scale Solvent Screening

This protocol allows for the rapid and efficient testing of multiple solvents.

  • Preparation: Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • Room Temperature Test: To each tube, add a candidate solvent dropwise (e.g., 0.5 mL). Agitate the mixture. If the compound dissolves completely at room temperature, the solvent is unsuitable as a single recrystallization solvent but may be a "good" solvent for a two-solvent system.

  • Heating Test: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath. Continue to add the solvent dropwise until the solid just dissolves.

  • Cooling Test: Once a saturated solution is formed at high temperature, remove the test tube from the heat and allow it to cool slowly to room temperature. If desired, subsequently place it in an ice-water bath.

  • Observation: A suitable single solvent will show poor solubility at room temperature but high solubility when hot, and will yield a good crop of crystals upon cooling.[4]

  • Two-Solvent Test: For solvents that dissolved the compound readily at room temperature (e.g., Ethanol, Ethyl Acetate), add a miscible anti-solvent (e.g., Water, Hexane) dropwise at room temperature until persistent cloudiness is observed. Gently warm the mixture until it becomes clear again, then allow it to cool as described in Step 4.

Recommended Recrystallization Protocol

Based on the structural analysis and literature concerning similar isoxazole esters, an alcohol/water system is a highly effective choice.[1][10] We present a detailed protocol using Isopropanol (IPA) and Water. IPA is often an excellent single-solvent choice, and if the compound is too soluble, water can be added as a perfect anti-solvent.

3.1. Workflow Diagram

Recrystallization_Workflow cluster_main Recrystallization Protocol Crude 1. Crude Solid Dissolve 2. Dissolve in Minimal Hot IPA Crude->Dissolve HotFilter 3. Hot Gravity Filtration (Optional, if impurities present) Dissolve->HotFilter Clear Solution AntiSolvent Anti-Solvent Addition (Add H₂O if needed) Dissolve->AntiSolvent Too Soluble? CoolSlow 4. Slow Cooling to Room Temperature HotFilter->CoolSlow CoolIce 5. Ice Bath Cooling CoolSlow->CoolIce Collect 6. Vacuum Filtration (Collect Crystals) CoolIce->Collect Wash 7. Wash with Ice-Cold IPA/Water Collect->Wash Dry 8. Dry Crystals (Vacuum Oven) Wash->Dry Pure 9. Pure Crystalline Product Dry->Pure AntiSolvent->HotFilter

Caption: Workflow for the recrystallization of the target compound.

3.2. Step-by-Step Methodology

  • Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a magnetic stir bar. Add a small amount of isopropanol (IPA) to just cover the solid. Heat the flask on a stirrer hotplate to near the boiling point of IPA (82°C). Add more hot IPA in small portions until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is critical to ensure the solution is saturated upon cooling, maximizing crystal recovery.[7]

  • Hot Filtration (if necessary): If insoluble impurities (e.g., dust, catalysts) are visible in the hot solution, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper. Causality: This step must be done quickly and with pre-heated glassware to prevent premature crystallization of the product in the funnel.[9]

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, well-defined crystals. Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals.[7]

  • Complete Crystallization: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystalline product.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: With the vacuum off, add a small amount of ice-cold solvent (a 50:50 mixture of IPA/water is effective) to the crystals in the funnel to wash away any residual soluble impurities. Re-apply the vacuum to pull the wash solvent through. Repeat if necessary. Causality: The wash solvent must be ice-cold to minimize the redissolving of the purified product.

  • Drying: Transfer the crystals from the filter paper to a pre-weighed watch glass. Dry the crystals to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50°C) to remove all residual solvent.

Purity Assessment & Troubleshooting

  • Purity Confirmation: The purity of the recrystallized product should be assessed by measuring its melting point. A pure compound will exhibit a sharp melting point range (typically < 2°C). Compare this to the melting point of the crude material, which will be lower and have a broader range.

  • Troubleshooting:

    • Oiling Out: If the product separates as an oil instead of crystals, it may be due to a high concentration of impurities or the solution being cooled too rapidly. To remedy this, reheat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly.

    • No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute. Reheat the solution and boil off some of the solvent to increase the concentration. Alternatively, try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation.[7]

References

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from UCLA Chemistry and Biochemistry. [Link]

  • Molbank. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. [Link]

  • Molecules. (2022). 5-Amino-3-methyl-isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis. MDPI. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester Department of Chemistry. [Link]

  • International Journal of Molecular Sciences. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. MDPI. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo. [Link]

  • Organic & Biomolecular Chemistry. (2016). Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C–H arylation. Royal Society of Chemistry. [Link]

  • Google Patents. (1997). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • RSC Advances. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. PubMed Central. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from ResearchGate. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from University of Colorado Boulder Department of Chemistry. [Link]

  • arXiv. (2022). Process intensification for the production of the ethyl esters of volatile fatty acids using aluminium chloride hexahydrate as a catalyst. Retrieved from arXiv.org. [Link]

  • Google Patents. (1984). US4481146A - Process for the preparation of an ethyl ester.
  • Molecules. (2021). Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents. Semantic Scholar. [Link]

  • Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Retrieved from Education in Chemistry. [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Retrieved from Amrita Virtual Lab. [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from Wikipedia. [Link]

  • Apollo - University of Cambridge. (2016). Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C-H arylation. Retrieved from University of Cambridge Repository. [Link]

  • ResearchGate. (2015). Crystallization Behavior of Mixtures of Fatty Acid Ethyl Esters with Ethyl Stearate. Retrieved from ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Byproducts in trifluoromethylisoxazole synthesis from cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of trifluoromethylated isoxazoles via [3+2] cycloaddition of trifluoromethylated nitrile oxides with alkynes. The incorporation of the trifluoromethyl (CF₃) group is a critical strategy in medicinal chemistry and materials science, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] The 1,3-dipolar cycloaddition is a powerful and convergent method for constructing the isoxazole core. However, the high reactivity of the key trifluoroacetonitrile oxide intermediate can lead to specific and often frustrating side reactions.

This guide is structured as a series of troubleshooting questions and answers to directly address the common challenges encountered during this synthesis. We will delve into the mechanistic origins of these byproducts and provide actionable, field-tested protocols to optimize your reaction outcomes.

Core Reaction Workflow: [3+2] Cycloaddition

The fundamental transformation involves the in situ generation of trifluoroacetonitrile oxide from a stable precursor, typically trifluoroacetaldehyde oxime or a derivative like a trifluoroacetohydroxamoyl halide. This highly reactive 1,3-dipole is then trapped by a dipolarophile (an alkyne) to form the desired 3-trifluoromethylisoxazole ring.

G cluster_0 Nitrile Oxide Generation cluster_1 Desired Cycloaddition Precursor CF₃-C(X)=N-OH (e.g., X=H, Cl, Br) Base Base (-HX) Precursor->Base Elimination NitrileOxide [ CF₃-C≡N⁺-O⁻ ] Trifluoroacetonitrile Oxide (Reactive 1,3-Dipole) Base->NitrileOxide NitrileOxide_ref [ CF₃-C≡N⁺-O⁻ ] Alkyne R¹-C≡C-R² (Dipolarophile) Product 3-CF₃-Isoxazole Alkyne->Product NitrileOxide_ref->Alkyne [3+2] Cycloaddition

Caption: General workflow for trifluoromethylisoxazole synthesis.

FAQ & Troubleshooting Guides

Problem 1: My reaction yield is very low, and the main isolated product is a stable, high-molecular-weight compound. TLC analysis shows a major nonpolar spot.

Question: I am attempting to synthesize a 3-trifluoromethyl-5-arylisoxazole. After workup, I recover very little of my desired product. The major component appears to be a dimer of my nitrile oxide intermediate. What is happening and how can I prevent it?

Answer: You are likely observing the formation of a furoxan (1,2,5-oxadiazole-2-oxide), the common and favored byproduct from the dimerization of nitrile oxides.

Expertise & Causality: Trifluoroacetonitrile oxide is a highly reactive and unstable intermediate. In the absence of a sufficiently reactive dipolarophile (the alkyne), or if its concentration becomes too high, it will rapidly react with itself.[2] This dimerization is a competing [3+2] cycloaddition reaction where one molecule of nitrile oxide acts as the 1,3-dipole and the other acts as the dipolarophile (via its C≡N bond). The resulting furoxan is often a stable, crystalline solid that is easily isolated, leading to the misconception that it is the main "product" when it is, in fact, the most persistent byproduct.[3][4]

Controlling the instantaneous concentration of the nitrile oxide is therefore the single most critical factor for success.[5]

G cluster_0 Reaction Pathways for Trifluoroacetonitrile Oxide NitrileOxide [ CF₃-C≡N⁺-O⁻ ] (Low Concentration) Alkyne R¹-C≡C-R² NitrileOxide->Alkyne Desired Path (Cycloaddition) NitrileOxide_High [ CF₃-C≡N⁺-O⁻ ] (High Concentration) NitrileOxide_High->NitrileOxide_High Dimer Furoxan Dimer NitrileOxide_High->Dimer Product Desired Isoxazole Alkyne->Product

Caption: Competing reaction pathways for the nitrile oxide intermediate.

Troubleshooting Protocol: Minimizing Furoxan Formation

The core principle is to generate the nitrile oxide slowly in the presence of the alkyne, ensuring it reacts with the alkyne before it can find another nitrile oxide molecule.

ParameterIneffective Method (Promotes Dimerization)Recommended Method (Favors Isoxazole) Rationale
Base Addition Stoichiometric, rapid addition of a soluble base (e.g., triethylamine, Et₃N).Slow, dropwise addition of a soluble base via syringe pump OR use of a heterogeneous/insoluble base (e.g., K₂CO₃, Na₂CO₃).Rapid deprotonation creates a high local concentration of the nitrile oxide.[6] Slow generation or use of an insoluble base maintains a low, steady-state concentration.[6]
Reagent Stoichiometry Using an excess of the nitrile oxide precursor.Use the nitrile oxide precursor as the limiting reagent or in slight excess (1.1-1.2 equiv.) relative to the alkyne.Ensures the alkyne is always present in sufficient concentration to trap the generated nitrile oxide.
Temperature High reaction temperatures.Room temperature or below (0 °C).Dimerization has a higher activation energy for some systems; lower temperatures can favor the desired cycloaddition.
Solvent Highly polar solvents can sometimes accelerate dimerization.Nonpolar or moderately polar aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), 1,2-Dichloroethane (DCE)).Solvent choice can affect dipole stability and reaction rates. DCE has been shown to be effective.[6]

Step-by-Step Experimental Protocol (Slow Addition Method):

  • To a stirred solution of the alkyne (1.0 equiv) and the trifluoroacetohydroxamoyl halide precursor (1.1 equiv) in anhydrous DCM (0.1 M) at 0 °C, add a solution of triethylamine (1.2 equiv) in anhydrous DCM dropwise over 2-4 hours using a syringe pump.

  • Allow the reaction to stir at room temperature and monitor by TLC or LC-MS until the alkyne is consumed.

  • Upon completion, quench the reaction with water, extract the organic layer, dry with Na₂SO₄, concentrate, and purify by flash column chromatography.

Problem 2: My NMR spectrum is complex, showing two distinct CF₃ signals and two sets of aromatic peaks. It looks like I have a mixture of products.

Question: The reaction worked, but I've isolated a mixture of two isomeric isoxazoles. How can I control the regioselectivity of the cycloaddition?

Answer: You are observing the formation of regioisomers, a common outcome in 1,3-dipolar cycloadditions with unsymmetrical alkynes. The regioselectivity is governed by a subtle interplay of steric and electronic factors.

Expertise & Causality: When an unsymmetrical alkyne (R¹ ≠ R²) reacts with trifluoroacetonitrile oxide, two regioisomers can form: the 3-CF₃, 5-R¹-isoxazole and the 3-CF₃, 4-R¹-isoxazole. The preferred isomer is determined by the alignment of the frontier molecular orbitals (FMOs) of the dipole and dipolarophile.[7] Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[7]

  • Electronic Control: The trifluoromethyl group is strongly electron-withdrawing, significantly influencing the orbital coefficients of the nitrile oxide. The reaction often favors the isomer where the largest orbital coefficient on the dipole aligns with the largest on the dipolarophile.

  • Steric Control: Bulky substituents on the alkyne will sterically hinder the approach of the nitrile oxide, favoring the isomer that minimizes this repulsion.

Regioselectivity is often poor, and mixtures are common.[8]

G cluster_0 Regioisomeric Pathways Reactants CF₃-CNO + R¹-C≡C-R² (R¹ ≠ R²) Transition_A Transition State A Reactants->Transition_A Path A Transition_B Transition State B Reactants->Transition_B Path B Product_A 5-R¹-4-R²-Isoxazole (Regioisomer A) Transition_A->Product_A Product_B 4-R¹-5-R²-Isoxazole (Regioisomer B) Transition_B->Product_B

Caption: Formation of two possible regioisomers from an unsymmetrical alkyne.

Troubleshooting Protocol: Improving Regioselectivity

StrategyActionRationale
Modify Electronics Change the electronic nature of the alkyne substituents (e.g., from electron-donating to electron-withdrawing).This alters the alkyne's FMO energies and orbital coefficients, potentially increasing the energy difference between the two transition states and favoring one regioisomeric pathway.[7]
Introduce Steric Bias Use an alkyne with one sterically bulky group and one small group (e.g., a tert-butyl acetylene).Steric hindrance will strongly disfavor one mode of addition, leading to higher selectivity for the less hindered product.
Use a Catalyst For terminal alkynes, consider copper-catalyzed conditions (a variation of CuAAC "click" chemistry).While more common for azide-alkyne cycloadditions, metal catalysts can coordinate to the alkyne, altering its electronic properties and enforcing a specific orientation, thus controlling regioselectivity.
Change Solvent Screen solvents of varying polarity (e.g., hexane, toluene, acetonitrile, ethanol).Solvent polarity can differentially stabilize the two charged transition states, potentially enhancing the preference for one over the other.[9]
Problem 3: My starting oxime is being consumed, but instead of the isoxazole, I am isolating a trifluoroacetamide byproduct.

Question: My reaction is being run under acidic conditions to generate the nitrile oxide, but I'm isolating an amide. What is this side reaction?

Answer: Your trifluoroacetaldehyde oxime precursor is likely undergoing a Beckmann rearrangement, a classic acid-catalyzed rearrangement of oximes to amides.

Expertise & Causality: The Beckmann rearrangement is a well-known reaction of oximes, particularly in the presence of strong acids (e.g., H₂SO₄, PCl₅, or even strong Lewis acids).[10][11] The acid protonates the oxime's hydroxyl group, converting it into a good leaving group (water). This departure is followed by a migration of the group anti to the leaving group onto the electron-deficient nitrogen atom. The resulting nitrilium ion is then trapped by water during workup to yield the amide.[12]

This pathway directly competes with the desired dehydration/elimination to form the nitrile oxide and is a significant risk if your conditions are too acidic or contain protic sources.

G cluster_0 Competing Fates of the Oxime Precursor Oxime CF₃-CH=N-OH (Trifluoroacetaldehyde Oxime) Acid Strong Acid (e.g., H₂SO₄) Oxime->Acid Undesired Path Base Base (e.g., Et₃N) Oxime->Base Desired Path Amide CF₃-C(O)NH₂ (Trifluoroacetamide) Acid->Amide Beckmann Rearrangement NitrileOxide [ CF₃-C≡N⁺-O⁻ ] (Desired Intermediate) Base->NitrileOxide Elimination

Caption: Beckmann rearrangement as a side reaction.

Troubleshooting Protocol: Avoiding the Beckmann Rearrangement

  • Use Basic/Neutral Conditions: The most effective solution is to avoid acidic conditions entirely for generating the nitrile oxide from the oxime. Use standard base-mediated elimination methods as described in Problem 1. Common methods include treating a trifluoroacetohydroxamoyl chloride with a non-nucleophilic base like triethylamine.[13]

  • Use an Oxidative Method: An alternative to elimination is the direct oxidation of the aldoxime using reagents like diacetoxyiodobenzene (DIB) or N-chlorosuccinimide (NCS)/base.[14][15] These methods proceed under neutral or basic conditions, completely circumventing the possibility of a Beckmann rearrangement.

  • Strictly Anhydrous Conditions: If acidic promoters must be used, ensure the reaction is rigorously free of water. The presence of water is required to hydrolyze the intermediate nitrilium ion to the final amide product.

References

  • Synthesis of 3‐trifluoromethylpyrazoles via [3 + 2] cycloaddition... - ResearchGate - [Link]

  • Synthesis of trifluoromethylated pyrazolidines by [3 + 2] cycloaddition - RSC Publishing - [Link]

  • Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes - Organic & Biomolecular Chemistry (RSC Publishing) - [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing - MDPI - [Link]

  • 1,3-dipolar cycloaddition reactions - YouTube - [Link]

  • 1,3‐Dipolar cycloaddition reaction of nitrile oxides. - ResearchGate - [Link]

  • Mechanism of 1,3-dipolar cycloaddition reaction - ResearchGate - [Link]

  • Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones - PMC - NIH - [Link]

  • Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes) - Sciforum - [Link]

  • Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - ACS Publications - [Link]

  • Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism - MDPI - [Link]

  • Nitrile Oxides | Request PDF - ResearchGate - [Link]

  • Nitrile Oxide Synthesis Via Oxime - ChemTube3D - [Link]

  • Dimerisation of nitrile oxides: a quantum-chemical study - RSC Publishing - [Link]

  • Highly Efficient Synthesis of Amides from Ketoximes Using Trifluoromethanesulphonic Anhydride | Request PDF - ResearchGate - [Link]

  • Scheme 5 Synthesis of 5-trifluoromethylisoxazole 5h. - ResearchGate - [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - NIH - [Link]

  • Preparation and reactivity of some stable nitrile oxides and nitrones - ResearchGate - [Link]

  • Regioselectivity associated with the 1,3-dipolar cycloaddition of nitrones with electron-deficient dipolarophiles - ACS Publications - [Link]

  • Beckmann Rearrangement - Master Organic Chemistry - [Link]

  • Synthesis of 3-trifluoromethyl-2-isoxazolines and isoxazoles by... - ResearchGate - [Link]

  • Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN - NIH - [Link]

  • Beckmann rearrangement - Wikipedia - [Link]

  • Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline... - PMC - PubMed Central - [Link]

  • Beckmann Rearrangement - Oxime Conversion to Amide Mechanism - YouTube - [Link]

  • Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C-H arylation. - Apollo - [Link]

  • One-pot oximation–Beckmann rearrangement of ketones and aldehydes to amides of industrial interest - IRIS - [Link]

Sources

Stability of Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate under basic conditions Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals[1]

Subject: Stability Profile of this compound in Basic Media

Executive Summary

Status: Conditionally Stable.[1] Critical Insight: this compound (Compound 1 ) exhibits a dichotomy in reactivity. While the isoxazole core is robust enough to withstand mild basic conditions required for standard saponification, the synergistic electron-withdrawing effects of the 5-trifluoromethyl (


) group and the 3-carboxylate moiety significantly increase the acidity of the C4-proton.[1] Under harsh basic conditions (high temperature, strong alkoxides, or prolonged exposure), this leads to irreversible ring fragmentation (degradation) rather than simple ester hydrolysis.
Core Stability Analysis

The following table summarizes the stability of Compound 1 across varying basic regimes.

ConditionReagent ExampleTemperatureOutcomeMechanism
Mild Base LiOH / NaOH (1M)0°C to 20°CStable / Productive Clean saponification to carboxylic acid.[1]
Strong Base NaOEt / KOtBu< 0°CMetastable Formation of C4-anion; risk of polymerization.[1]
Harsh Base NaOH (conc.)[1][2] / Reflux> 60°CDegradation Ring fragmentation (Nitrile formation).[1]
Nucleophilic Hydrazine / AminesRT to RefluxUnstable Amidation followed by ring transformation (Recyclization).[1]
Mechanistic Pathways (The "Why")

To troubleshoot low yields or impurities, you must understand the competing pathways.

Pathway A: Saponification (Desired)

The hydroxide ion attacks the carbonyl carbon of the ethyl ester.[1] The tetrahedral intermediate collapses to release ethanol and the carboxylate salt.[1] The


 group remains intact.
Pathway B: Ring Fragmentation (Undesired)

The


 group at C5 and the ester at C3 are strong electron-withdrawing groups (EWGs).[1] These render the proton at C4 highly acidic (

in DMSO, lower in water).[1]
  • Deprotonation: Base removes the C4-H, forming a resonant-stabilized anion.[1]

  • Fragmentation: If the temperature provides sufficient activation energy, this anion undergoes a concerted ring opening (similar to a Kemp elimination), cleaving the N-O bond.

  • Products: This typically yields a trifluoromethyl-enolate species and a nitrile derivative (cyanoformate).[1]

Pathway Visualization

The following diagram illustrates the kinetic competition between productive hydrolysis and destructive fragmentation.

IsoxazolePathways Start Ethyl 5-(CF3)isoxazole- 3-carboxylate Inter_OH Tetrahedral Intermediate Start->Inter_OH OH- (Nucleophilic Attack) Anion_C4 C4-Carbanion (Deprotonated Species) Start->Anion_C4 Base (Deprotonation) Fast Equilibrium Product 5-(CF3)isoxazole- 3-carboxylic acid Inter_OH->Product -EtOH (Saponification) Frag_Prods Degradation Products (Nitrile + CF3-Enolate) Anion_C4->Frag_Prods Heat / Prolonged Time (Ring Opening)

Caption: Kinetic competition between ester hydrolysis (blue/green path) and base-mediated ring fragmentation (red path).[1]

Troubleshooting Guide (FAQs)

Q1: I am trying to hydrolyze the ester to the acid, but my yield is only 40%. Where did the rest go?

  • Diagnosis: You likely used conditions that favored Pathway B .[1] If you heated the reaction to reflux (e.g., in ethanol/water) or used a high concentration of base (>2M), you likely triggered decarboxylation or ring opening.

  • Solution: Switch to Lithium Hydroxide (LiOH) in a THF/Water (3:1) mixture at 0°C . Lithium coordinates tighter to the carboxylate, often stabilizing the intermediate, and the lower temperature prevents the activation energy required for ring cleavage.

Q2: I see a strong peak around 2200-2250 cm⁻¹ in my IR spectrum after the reaction. What is this?

  • Diagnosis: This is a classic signature of a Nitrile (C≡N) group.[1]

  • Root Cause: The isoxazole ring has opened.[1][3][4] The N-O bond cleavage results in the formation of a nitrile moiety derived from the C3-C4 bond scission. This confirms degradation via Pathway B.[1]

Q3: Can I use Sodium Ethoxide (NaOEt) to transesterify?

  • Diagnosis: Risky.[1]

  • Reasoning: Alkoxides are stronger bases than hydroxides.[1] They are more likely to deprotonate C4 than to attack the carbonyl, especially if sterically hindered.

  • Recommendation: If transesterification is necessary, use acid catalysis (e.g.,

    
     in the desired alcohol) rather than base catalysis for this specific substrate.
    

Q4: Is the


 group itself stable? 
  • Diagnosis: Yes, the

    
     group is generally chemically inert under these conditions. It does not undergo defluorination (hydrolysis to carboxylic acid) unless subjected to extreme reducing conditions (e.g., dissolving metals) or extremely hot concentrated alkali which would destroy the ring first.[1]
    
Recommended Protocol: Controlled Saponification

This protocol is designed to maximize Pathway A (Hydrolysis) while suppressing Pathway B (Fragmentation).[1]

Reagents:

  • This compound (1.0 eq)[1]

  • LiOH·H₂O (1.2 eq)[1]

  • Solvent: THF / Water (3:1 ratio)

Step-by-Step:

  • Dissolution: Dissolve the starting ester in THF and cool the solution to 0°C in an ice bath.

  • Addition: Dissolve LiOH in the calculated amount of water. Add this solution dropwise to the THF mixture over 10 minutes. Do not dump it in all at once to avoid local hot-spots of high pH.[1]

  • Monitoring: Stir at 0°C for 2 hours. Monitor via TLC or LC-MS.[1]

    • Checkpoint: If starting material remains after 2 hours, allow to warm to Room Temperature (20°C) . Do not heat.

  • Quenching (Critical): Once complete, acidify carefully with 1M HCl to pH 2-3 while keeping the flask in the ice bath. Exothermic neutralization can trigger decarboxylation of the newly formed acid if uncontrolled.

  • Extraction: Extract immediately with Ethyl Acetate. Wash with brine, dry over

    
    , and concentrate
    
    • Note: Avoid rotary evaporation bath temperatures >40°C.[1]

References
  • Synthesis of 5-Trifluoromethyl-3-aminoisoxazole. PrepChem. (Demonstrates the survival of the 5-CF3-isoxazole core during base treatment [NaOH] when the C3-substituent is an amine, contrasting with the ester sensitivity).

  • Palladium Hydrogenation of Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate. Molbank, 2024, M1762.[1][2][3] (Discusses the stability and reactivity of 3-carboxy-isoxazoles and their synthesis via base catalysis).

  • Regioselective Synthesis of 5-Trifluoromethylisoxazoles. National Institutes of Health (PMC). (Provides background on the synthesis of these specific cores and their chemical behavior).

  • Isoxazole Synthesis and Reactivity. Organic Chemistry Portal. (General reference for isoxazole ring opening mechanisms under basic conditions).

Sources

Common impurities in Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate and their removal

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the impurity profile and purification strategies for Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate , a critical fluorinated building block in medicinal chemistry (e.g., for glutamate receptor modulators and antitubercular agents).

The guide focuses on the dominant synthesis route: the [3+2] dipolar cycloaddition of a nitrile oxide with a trifluoromethylated dipolarophile.

Part 1: Impurity Profiling & Origins

Understanding the synthesis mechanism is the first step to controlling purity. The formation of the isoxazole ring involves the in situ generation of a nitrile oxide from Ethyl 2-chloro-2-(hydroxyimino)acetate (chlorooxime) and its subsequent reaction with 3,3,3-trifluoropropene .

Synthesis Pathway & Impurity Map

G Start Ethyl 2-chloro-2- (hydroxyimino)acetate NO Nitrile Oxide Intermediate Start->NO Dehydrochlorination Base Base (TEA/Na2CO3) Base->NO Target TARGET: Ethyl 5-(trifluoromethyl) isoxazole-3-carboxylate NO->Target [3+2] Cycloaddition (Major Path) Imp_Dimer IMPURITY A: Furoxan Dimer (Diethyl 1,2,5-oxadiazole- 3,4-dicarboxylate) NO->Imp_Dimer Dimerization (Low dipolarophile conc.) Imp_Regio IMPURITY B: Regioisomer (Ethyl 4-(trifluoromethyl) isoxazole-3-carboxylate) NO->Imp_Regio Minor Regio-path Dipolarophile 3,3,3-Trifluoropropene Dipolarophile->Target Dipolarophile->Imp_Regio Imp_Acid IMPURITY C: Hydrolysis Product (Carboxylic Acid) Target->Imp_Acid Hydrolysis (Moisture/Base)

Figure 1: Reaction pathway showing the competition between cycloaddition (target formation) and dimerization (impurity formation).

Part 2: Technical Troubleshooting (Q&A)

Category 1: Synthesis-Related Impurities

Q1: My crude NMR shows a significant amount of a symmetric byproduct. What is it? Diagnosis: This is likely Impurity A (Furoxan Dimer) . Mechanism: Nitrile oxides are unstable species. If the dipolarophile (3,3,3-trifluoropropene) concentration is too low or the base is added too quickly, two nitrile oxide molecules will react with each other instead of the alkene. Solution:

  • Prevention: Maintain a high concentration of the dipolarophile (excess equivalents, e.g., 1.5–2.0 eq). Add the base (TEA) very slowly (dropwise over hours) to keep the steady-state concentration of the nitrile oxide low.

  • Removal: The furoxan dimer is more polar than the isoxazole target. It can be removed via column chromatography (Silica gel; 5-10% EtOAc in Hexanes).

Q2: I see a minor set of signals in the 19F NMR shifted slightly from the product. Is this the 3-CF3 isomer? Diagnosis: In this specific route (3-ester nitrile oxide + CF3-alkene), the impurity is the 4-substituted regioisomer (Impurity B), not the 3-CF3 isomer. Explanation: The [3+2] cycloaddition typically favors the 5-substituted isoxazole (Target) due to steric and electronic control. However, 3-5% of the 4-substituted isomer may form. Removal:

  • These isomers have very similar boiling points and R_f values.

  • Method: High-performance flash chromatography using a gradient of Hexane:Dichloromethane (DCM) rather than Hexane:EtOAc often provides better separation selectivity for regioisomers.

Category 2: Stability & Handling

Q3: The product is turning into a white solid/sludge upon storage. What is happening? Diagnosis: This indicates Hydrolysis (Impurity C) . Cause: The electron-withdrawing trifluoromethyl group at position 5 and the ester at position 3 make the isoxazole ring electron-deficient, increasing the susceptibility of the ester to hydrolysis by atmospheric moisture. Solution:

  • Immediate Fix: Dissolve the crude in EtOAc and wash with saturated NaHCO3 solution. The acid impurity will move to the aqueous layer.

  • Storage: Store the purified ester under an inert atmosphere (Argon/Nitrogen) at -20°C.

Q4: Is the compound a solid or an oil? Clarification: this compound is typically a low-melting solid or oil (MP ~25–30°C).

  • If it appears as an oil, it may be supercooled or contain solvent residues (Toluene/Ethanol).

  • If it is a "sticky" solid, recrystallization from cold Pentane or Hexane (cooling to -78°C and filtering cold) can induce proper crystallization.

Part 3: Purification Protocols

Protocol A: Removal of Furoxan Dimer & Baseline Impurities

Best for: Crude reaction mixtures containing >10% dimer.

  • Concentration: Evaporate reaction solvents (often Ethanol/Water or DCM) completely.

  • Resuspension: Dissolve the residue in a minimum amount of Dichloromethane (DCM) .

  • Adsorption: Add silica gel (1g per 1g crude) and evaporate to dryness to create a "dry load."

  • Column Setup: Pack a silica column (ratio 20:1 silica to compound).

  • Elution Gradient:

    • Start: 100% Hexanes (2 column volumes).

    • Ramp: 0% to 10% Ethyl Acetate in Hexanes.

  • Fractions: The target isoxazole is less polar and elutes before the furoxan dimer.

    • Target R_f: ~0.6 (20% EtOAc/Hex).

    • Dimer R_f: ~0.4 (20% EtOAc/Hex).

Protocol B: Removal of Acid Impurity (Hydrolysis Product)

Best for: Aged samples or samples exposed to moisture.

  • Dissolution: Dissolve the sample in Ethyl Acetate (10 mL per gram).

  • Wash 1: Wash with Saturated Sodium Bicarbonate (NaHCO3) (2 x 5 mL).

    • Note: Gas evolution (CO2) confirms the presence of acid.

  • Wash 2: Wash with Brine (1 x 5 mL).

  • Drying: Dry organic layer over Anhydrous Sodium Sulfate (Na2SO4) .

  • Filtration & Evaporation: Filter and concentrate in vacuo at <40°C to avoid thermal degradation.

Summary of Impurities

Impurity NameStructure DescriptionOriginRemoval Method
Furoxan Dimer Diethyl 1,2,5-oxadiazole-3,4-dicarboxylateNitrile oxide dimerization (Side reaction)Column Chromatography (SiO2)
Regioisomer Ethyl 4-(trifluoromethyl)isoxazole-3-carboxylate[3+2] Cycloaddition minor pathCareful Chromatography (Hex/DCM)
Hydrolyzed Acid 5-(Trifluoromethyl)isoxazole-3-carboxylic acidExposure to moisture/baseNaHCO3 Wash
Chlorooxime Ethyl 2-chloro-2-(hydroxyimino)acetateUnreacted starting materialColumn Chromatography (High Rf)

References

  • Synthesis of 5-substituted isoxazole-3-carboxylates via [3+2] cycloaddition

    • Source: MDPI (Molbank)
    • Title: 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester
    • URL:[Link][1][2]

    • Relevance: Details the NaOH-catalyzed cycloaddition conditions and isol
  • Regioselectivity in Nitrile Oxide Cycloadditions

    • Source: NIH / PubMed Central
    • Title: Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes
    • URL:[Link]

    • Relevance: Confirms the steric repulsion model that favors 5-substituted isoxazoles over 4-substituted isomers when using trifluoromethyl groups.
  • Physical Properties of Isoxazole Carboxylates

    • Source: Sigma-Aldrich[3]

    • Title: Ethyl 5-methylisoxazole-3-carboxyl
    • Relevance: Provides comparative physical data (MP 27-31°C) for the methyl analog, supporting the handling of the CF3-analog as a low-melting solid.

Sources

Troubleshooting guide for the synthesis of substituted isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting & Protocol Optimization for Isoxazole Scaffolds Audience: Medicinal Chemists, Process Chemists Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The Isoxazole Challenge

Isoxazoles are not merely heterocycles; they are privileged pharmacophores found in COX-2 inhibitors (Valdecoxib), antirheumatics (Leflunomide), and


-lactamase inhibitors. However, their synthesis is frequently plagued by two "silent killers": regiochemical scrambling  and dipole dimerization .

This guide bypasses standard textbook descriptions to address the specific failure modes encountered in the lab. We focus on the two primary synthetic engines: the [3+2] Cycloaddition (Nitrile Oxide route) and the Condensation (1,3-Dicarbonyl route).[1]

Module 1: The [3+2] Cycloaddition (Nitrile Oxide Route)

The Workflow: This method involves the 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ) with an alkyne.[1][2]

Diagram 1: The Nitrile Oxide Decision Matrix

This pathway illustrates the critical competition between productive cyclization and destructive dimerization.

NitrileOxidePath Oxime Aldoxime (Precursor) Chlorination Chlorination (NCS/Chloramine-T) Oxime->Chlorination H_Chloride Hydroximoyl Chloride Chlorination->H_Chloride Base Base Treatment (Et3N / NaHCO3) H_Chloride->Base NitrileOxide Nitrile Oxide (Reactive Dipole) Base->NitrileOxide Slow Elimination Isoxazole Isoxazole Product (Target) NitrileOxide->Isoxazole + Alkyne (Fast) Furoxan Furoxan (Dimer impurity) NitrileOxide->Furoxan Dimerization (If Alkyne is slow) Alkyne Alkyne (Dipolarophile) Alkyne->Isoxazole

Caption: Kinetic competition in [3+2] cycloaddition. High dipole concentration favors Furoxan formation.

Troubleshooting Guide: [3+2] Cycloaddition
Ticket #101: "My reaction turned into a mess of furoxan dimer."

Diagnosis: The concentration of the nitrile oxide exceeded the rate of cycloaddition. Nitrile oxides are unstable and will self-react (dimerize) to form furoxans if they cannot find an alkyne quickly enough [1]. Corrective Protocol:

  • Switch to In Situ Generation: Do not isolate the nitrile oxide.[1]

  • The "Huisgen" Dilution Technique:

    • Dissolve the alkyne (1.0 equiv) and the hydroximoyl chloride (1.2 equiv) in the solvent.

    • Add the base (Et

      
      N) dropwise  over 4–8 hours using a syringe pump.
      
    • Why? This keeps the steady-state concentration of the nitrile oxide extremely low, statistically favoring reaction with the alkyne over self-dimerization.

Ticket #102: "I cannot separate the 3,5- and 3,4-regioisomers."

Diagnosis: Thermal cycloaddition with terminal alkynes typically yields a mixture (often 3:1 to 4:1 favoring the 3,5-isomer) due to similar FMO (Frontier Molecular Orbital) coefficients. Corrective Protocol (Regiocontrol):

Desired IsomerStrategyMechanism/Reagent
3,5-Disubstituted Copper(I) Catalysis Use CuSO

/ Na-Ascorbate
(aqueous alcohols) or CuI / DIPEA . Copper forms a copper-acetylide intermediate that directs the nitrile oxide attack sterically and electronically to the 3,5-position exclusively [2].
3,4-Disubstituted Steric/Electronic Control Difficult to access directly via catalysis. Use Ruthenium (Cp*RuCl) (less common for isoxazoles than triazoles) or switch to the Condensation Route (Module 2) using specific enaminones.

Module 2: Condensation Strategy (1,3-Dicarbonyls)

The Workflow: Condensation of hydroxylamine (


) with a 1,3-diketone or 

-ketoester.
Diagram 2: The pH-Regioselectivity Switch

Controlling the pH determines which carbonyl is attacked first, dictating the final substitution pattern.

CondensationpH Diketone Unsymmetrical 1,3-Dicarbonyl Acidic Acidic Media (pH < 4) Protonated Carbonyls Diketone->Acidic Basic Basic Media (pH > 10) Free Amine Nucleophile Diketone->Basic NH2OH Hydroxylamine (NH2OH) Mech_Acid Attack at most BASIC carbonyl oxygen Acidic->Mech_Acid Kinetic Control Mech_Base Attack at most ELECTROPHILIC carbonyl carbon Basic->Mech_Base Thermodynamic Control IsomerA Regioisomer A (3-Substituted) Mech_Acid->IsomerA IsomerB Regioisomer B (5-Substituted) Mech_Base->IsomerB

Caption: pH dictates the nucleophile (NH2OH vs NH3OH+) and electrophile activation site.

Troubleshooting Guide: Condensation Reactions
Ticket #201: "The reaction stalled at the intermediate oxime."

Diagnosis: The initial attack of hydroxylamine to form the oxime is fast, but the subsequent cyclization/dehydration is the rate-limiting step. Corrective Protocol:

  • Acid Catalysis: The dehydration step usually requires acid. If you ran the reaction in neutral ethanol, add HCl or TFA and reflux.

  • Azeotropic Removal: If using a

    
    -ketoester, water must be removed to drive the equilibrium. Use Dean-Stark  conditions with toluene.
    
Ticket #202: "Regioselectivity is the opposite of what I predicted."

Diagnosis: You likely ignored the "Hard/Soft" nature of the nucleophile under different pH conditions [3].

  • Basic Conditions:

    
     is a hard nucleophile and attacks the harder electrophile (usually the ketone over the ester, or the less sterically hindered carbonyl).
    
  • Acidic Conditions: The carbonyl oxygen is protonated. The reaction is driven by the stability of the transition state. Validation Experiment:

  • Run a small-scale screen: One vial with NaOAc (buffered/basic) and one with HCl/EtOH (acidic). Analyze crude NMR to determine which condition favors your desired isomer.

Module 3: Experimental Protocols

Protocol A: Copper-Catalyzed [3+2] (3,5-Selective)

Best for: Terminal alkynes, high regiocontrol.

  • Reagents: Alkyne (1.0 mmol), Hydroximoyl chloride (1.2 mmol).

  • Solvent:

    
    -BuOH/Water (1:1, 5 mL).
    
  • Catalyst: Add CuSO

    
    5H
    
    
    
    O
    (5 mol%) and Sodium Ascorbate (10 mol%).
  • Base: Add KHCO

    
      (1.2 mmol) slowly to generate the nitrile oxide in situ.
    
  • Reaction: Stir at RT for 4–12 h. The product often precipitates.[3]

  • Note: This "Click-like" method suppresses dimerization because the copper acetylide reacts faster with the nitrile oxide than the nitrile oxide can dimerize [2].

Protocol B: Chloramine-T Method (Green Chemistry)

Best for: Avoiding unstable hydroximoyl chloride isolation.

  • Reagents: Aldoxime (1.0 mmol), Alkyne (1.2 mmol).

  • Oxidant: Chloramine-T (trihydrate, 1.1 mmol).

  • Solvent: Ethanol or Methanol.

  • Procedure: Reflux for 2–3 hours. Chloramine-T acts as both the chlorinating agent and the base, generating the nitrile oxide in situ from the oxime.

Module 4: Safety & Hazard Mitigation

WARNING: Isoxazole synthesis involves high-energy intermediates.

  • Hydroxylamine:

    • Hazard: Hydroxylamine free base is thermally unstable and explosive. Always use the salt form (HCl or H

      
      SO
      
      
      
      ) and neutralize in situ only as needed.
    • Mitigation: Never concentrate free hydroxylamine solutions to dryness.

  • Nitrile Oxides & Furoxans:

    • Hazard: Furoxans (dimers) are energetic materials.

    • Mitigation: Ensure complete consumption of the nitrile oxide. Quench reactions with water before workup.

  • Heavy Metals:

    • If using Copper or Ruthenium, ensure thorough scavenging (e.g., QuadraSil® scavengers) before biological testing to prevent false positives in assays.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][2][4][5][6][7] Past and Future. Angewandte Chemie International Edition. Link

  • Grecian, S., & Fokin, V. V. (2008). Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles. Angewandte Chemie International Edition. Link (Note: Discusses Cu vs Ru selectivity context).

  • Larsen, K. E., & Torssell, K. B. (1984). Nitrile Oxides in Organic Synthesis. Tetrahedron. Link

  • Vidal, P. J., et al. (2013). Copper-Catalyzed Synthesis of Isoxazoles. Journal of Organic Chemistry. Link

Sources

Technical Support Center: Synthesis of 3,5-Disubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 3,5-disubstituted isoxazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the common challenges encountered in the synthesis of this important heterocyclic scaffold.

The isoxazole ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The 3,5-disubstitution pattern is particularly common, and its synthesis, while conceptually straightforward, is often plagued by challenges related to regioselectivity, reaction conditions, and byproduct formation. This guide aims to provide both a theoretical understanding and practical solutions to these issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 3,5-disubstituted isoxazoles?

The most prevalent and versatile method is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, between a terminal alkyne and a nitrile oxide.[2] The nitrile oxide is typically generated in situ from a stable precursor to avoid its rapid dimerization.[3] This method's popularity stems from its broad substrate scope and the aromatic stability of the resulting isoxazole ring.

Q2: My primary challenge is controlling regioselectivity. Why do I get a mixture of 3,5- and 3,4-disubstituted isoxazoles?

The formation of regioisomers is a common hurdle when using unsymmetrical alkynes.[4] The regiochemical outcome is determined by a combination of steric and electronic factors, which influence the alignment of the nitrile oxide and the alkyne during the cycloaddition. According to Frontier Molecular Orbital (FMO) theory, the reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[3] The relative energies and the orbital coefficients at the reacting atoms dictate the preferred regioisomer.

Generally, for terminal alkynes, the reaction is highly regioselective, yielding the 3,5-disubstituted product. However, for internal, unsymmetrical alkynes, mixtures are common.[5]

Q3: How can I improve the regioselectivity of my reaction?

Several strategies can be employed to enhance regioselectivity:

  • Catalysis: Copper(I) catalysis is known to significantly improve the regioselectivity of the reaction between terminal alkynes and nitrile oxides, favoring the 3,5-isomer.[6] The mechanism is believed to involve the formation of a copper acetylide intermediate, which then reacts with the nitrile oxide in a more controlled manner. Ruthenium catalysts have also been shown to be effective.[7]

  • Substituent Effects: The electronic nature of the substituents on both the alkyne and the nitrile oxide precursor can influence the regiochemical outcome. Electron-withdrawing groups on the alkyne can alter the orbital energies and coefficients, sometimes leading to a reversal of regioselectivity.

  • Steric Hindrance: Bulky substituents on the alkyne or the nitrile oxide can sterically direct the cycloaddition to favor the less hindered regioisomer.

Q4: What are the best methods for generating nitrile oxides in situ?

The choice of nitrile oxide precursor and generation method is critical for a successful reaction. Here are some common approaches:

  • Dehydrohalogenation of Hydroximoyl Halides: This is a classic and reliable method. Hydroximoyl chlorides, which can be prepared from the corresponding aldoximes, are treated with a non-nucleophilic base like triethylamine (Et₃N) to generate the nitrile oxide.[8]

  • Oxidation of Aldoximes: This is a convenient one-pot approach. Common oxidizing agents include N-chlorosuccinimide (NCS), sodium hypochlorite (NaOCl), or hypervalent iodine reagents like (diacetoxy)iodobenzene.[7][9] The NaCl-Oxone system is a greener alternative.[10]

  • Dehydration of Primary Nitroalkanes: While a viable method, it can sometimes require harsher conditions.

Q5: I suspect my nitrile oxide is dimerizing. How can I confirm this and prevent it?

Nitrile oxides are prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), especially at higher concentrations or temperatures.[4]

  • Confirmation: Furoxans are common byproducts and can often be identified by LC-MS or NMR analysis of the crude reaction mixture. They will have a molecular weight double that of the nitrile oxide minus the elements of water.

  • Prevention:

    • Slow Addition: Generate the nitrile oxide in the presence of the alkyne. If using a hydroximoyl chloride, add the base slowly to the mixture of the precursor and the alkyne. This keeps the instantaneous concentration of the nitrile oxide low.

    • Temperature Control: Generate the nitrile oxide at a low temperature (e.g., 0 °C) before allowing the reaction to warm to room temperature for the cycloaddition.[4]

    • Efficient Trapping: Ensure the dipolarophile (alkyne) is sufficiently reactive and present in an appropriate concentration to trap the nitrile oxide as it is formed.

Troubleshooting Guides

This section addresses specific experimental issues in a problem-solution format.

Problem 1: Low or No Yield of the Desired 3,5-Disubstituted Isoxazole
Potential Cause Troubleshooting Steps & Rationale
Poor Quality of Starting Materials Verify Purity: Check the purity of your alkyne and nitrile oxide precursor (e.g., aldoxime) by NMR, GC-MS, or LC-MS. Impurities can inhibit the reaction or lead to side products. Fresh Reagents: Use freshly prepared or purified reagents, especially for the nitrile oxide generation step (e.g., ensure NCS is not hydrolyzed).
Inefficient Nitrile Oxide Generation Optimize Generation Method: If using an aldoxime, try a different oxidizing agent (e.g., switch from NaOCl to a hypervalent iodine reagent). If using a hydroximoyl chloride, ensure your base is non-nucleophilic and dry. Monitor Precursor Consumption: Use TLC or LC-MS to confirm that your nitrile oxide precursor is being consumed.
Nitrile Oxide Dimerization Slow Reagent Addition: As detailed in the FAQs, add the base or oxidizing agent slowly to the reaction mixture containing the alkyne. This minimizes the concentration of free nitrile oxide. Lower Reaction Temperature: Perform the nitrile oxide generation at a lower temperature (e.g., 0 °C).
Suboptimal Reaction Conditions Temperature & Time: Monitor the reaction progress over time by TLC or LC-MS to determine the optimal reaction time. Some reactions may require gentle heating, while others proceed well at room temperature. Prolonged reaction times can lead to product degradation. Solvent Choice: The choice of solvent can impact the solubility of reagents and the reaction rate. Dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate are common choices.
Unreactive Alkyne Increase Temperature: For less reactive alkynes, heating the reaction (e.g., to 40-60 °C) may be necessary. Microwave Irradiation: Consider using microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, especially for sluggish reactions.[11]
Problem 2: Formation of a Mixture of Regioisomers
Potential Cause Troubleshooting Steps & Rationale
Lack of Regiocontrol in Cycloaddition Introduce a Catalyst: For terminal alkynes, add a catalytic amount of a Cu(I) salt (e.g., CuI, CuBr) to strongly favor the 3,5-isomer. Modify Substituents: If possible, modify the electronic or steric properties of the substituents on the alkyne or nitrile oxide to enhance the inherent regiochemical preference. For example, a bulky group on the alkyne will favor the formation of the isomer where this group is at the 5-position.
Difficult Separation of Isomers Optimize Chromatography: Screen different solvent systems for column chromatography. A gradient elution may be necessary. Sometimes, adding a small amount of a modifier like triethylamine or acetic acid can improve separation.[4] Alternative Stationary Phases: If silica gel fails, try alumina (neutral, acidic, or basic) or reverse-phase chromatography. Crystallization: If the desired isomer is a solid, fractional crystallization can be a very effective purification technique.
Problem 3: Complex Crude Reaction Mixture with Multiple Byproducts
Potential Cause Troubleshooting Steps & Rationale
Nitrile Oxide Dimerization See "Problem 1" for solutions to minimize furoxan formation.
Side Reactions of the Alkyne Protect Functional Groups: If your alkyne contains sensitive functional groups, they may need to be protected before the cycloaddition. Use Milder Conditions: Avoid excessively high temperatures or strongly basic/acidic conditions that could lead to decomposition or side reactions of the alkyne.
Impure Solvents or Reagents Use High-Purity Solvents: Ensure solvents are dry and free of impurities. For example, residual acid in chloroform can interfere with base-mediated reactions. Purify Reagents: Purify starting materials if their quality is questionable.

Visualizing the Challenges and Solutions

The 1,3-Dipolar Cycloaddition Mechanism

G cluster_precursors Nitrile Oxide Generation (in situ) cluster_cycloaddition [3+2] Cycloaddition Aldoxime R1-CH=NOH (Aldoxime) Nitrile_Oxide R1-C≡N⁺-O⁻ (Nitrile Oxide) Aldoxime->Nitrile_Oxide [Ox] Hydroximoyl_Chloride R1-C(Cl)=NOH (Hydroximoyl Chloride) Hydroximoyl_Chloride->Nitrile_Oxide Base, -HCl Transition_State Concerted Transition State Nitrile_Oxide->Transition_State Alkyne R2-C≡C-H (Terminal Alkyne) Alkyne->Transition_State Product 3,5-Disubstituted Isoxazole Transition_State->Product

Caption: General workflow for the synthesis of 3,5-disubstituted isoxazoles.

Factors Influencing Regioselectivity

G Regioselectivity Regioselectivity (3,5- vs 3,4-isomer) FMO Frontier Molecular Orbital (HOMO-LUMO) Interactions Regioselectivity->FMO Steric Steric Hindrance Regioselectivity->Steric Catalysis Catalysis (e.g., Cu(I)) Regioselectivity->Catalysis FMO_details Electronic effects of substituents on R1 and R2 FMO->FMO_details Steric_details Bulky groups favor less hindered product Steric->Steric_details Catalysis_details Enforces a specific reaction pathway via metal-acetylide Catalysis->Catalysis_details

Caption: Key factors governing the regiochemical outcome of the cycloaddition.

Troubleshooting Workflow for Low Yield

G Start Low or No Yield Observed Check_Materials Verify Starting Material Purity Start->Check_Materials Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_NO_Gen Confirm Nitrile Oxide Generation Start->Check_NO_Gen Purify_Reagents Purify/Replace Reagents Check_Materials->Purify_Reagents Impure Optimize_Conditions Optimize Temp, Time, Solvent, Catalyst Check_Conditions->Optimize_Conditions Suboptimal Dimerization_Check Dimerization Suspected? Check_NO_Gen->Dimerization_Check Precursor Consumed? Improved_Yield Improved Yield Purify_Reagents->Improved_Yield Re-run Reaction Optimize_Conditions->Improved_Yield Re-run Reaction Slow_Addition Use Slow Addition & Lower Temperature Dimerization_Check->Slow_Addition Yes Optimize_NO_Gen Change Generation Method/Reagents Dimerization_Check->Optimize_NO_Gen No Slow_Addition->Improved_Yield Re-run Reaction Optimize_NO_Gen->Improved_Yield Re-run Reaction

Caption: A systematic approach to troubleshooting low-yield reactions.

Experimental Protocols

Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazole via the Hydroximoyl Chloride Method

This protocol describes the synthesis of 3-phenyl-5-(phenylethynyl)isoxazole as a representative example.

Step 1: Synthesis of Benzohydroximoyl Chloride

  • To a stirred solution of benzaldoxime (1.0 eq) in N,N-dimethylformamide (DMF, ~5 mL per gram of oxime) at 0 °C, bubble chlorine gas through the solution or add N-chlorosuccinimide (NCS, 1.05 eq) portion-wise.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude benzohydroximoyl chloride, which can often be used in the next step without further purification.

Step 2: [3+2] Cycloaddition

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the benzohydroximoyl chloride (1.0 eq) and phenylacetylene (1.1 eq) in a suitable solvent like dry THF or DCM (~10 mL per gram of hydroximoyl chloride).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of triethylamine (1.2 eq) in the same solvent dropwise over 30-60 minutes using a syringe pump. The slow addition is crucial to minimize nitrile oxide dimerization.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the mixture to remove the triethylammonium chloride salt.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 3,5-disubstituted isoxazole.

Protocol 2: One-Pot Synthesis via in situ Oxidation of an Aldoxime

This protocol uses a hypervalent iodine reagent for the in situ generation of the nitrile oxide.

  • To a stirred solution of the aldoxime (e.g., benzaldoxime, 1.0 eq) and the terminal alkyne (e.g., phenylacetylene, 1.2 eq) in a solvent such as DCM or acetonitrile, add (diacetoxy)iodobenzene (1.1 eq) in one portion at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Once the starting material is consumed, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of Na₂S₂O₃ to remove excess iodine species, followed by a wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 3,5-disubstituted isoxazole.

References

  • Jasiński, R. (2023). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 28(5), 2335. [Link]

  • Piaz, F. D., & Giovannoni, M. P. (2020). Isoxazoles as Privileged Scaffolds in Medicinal Chemistry. In New Heterocyclic Compounds. IntechOpen. [Link]

  • Chiang, Y. H. (n.d.). Nitrile Oxide Synthesis Via Oxime. ChemTube3D. [Link]

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. [Link]

  • Lin, B., Yu, P., He, C. Q., & Houk, K. N. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry, 24(20), 4787–4790. [Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32948–32975. [Link]

  • Harigae, R., Moriyama, K., & Togo, H. (2014). One-Pot Regioselective Preparation of 3,5-Disubstituted Isoxazoles and Pyrazoles from Terminal Alkynes and Aldehydes. The Journal of Organic Chemistry, 79(6), 2739–2745. [Link]

  • Duan, M., Hou, G., Zhao, Y., Zhu, C., & Song, C. (2022). Copper-Catalyzed Oxidation/Intramolecular Cyclization of Propargylamines to Isoxazoles. The Journal of Organic Chemistry, 87(16), 11222–11225. [Link]

  • Chen, M.-T., Li, Y.-R., Wang, Z.-Q., Jiang, S., Jia, Z.-H., & Zhang, D.-W. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 18(8), 1179. [Link]

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(10), 565–598. [Link]

  • Grecian, S., & Fokin, V. V. (2008). Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles. Angewandte Chemie International Edition, 47(43), 8285–8287. [Link]

  • Torssell, K. B. G. (1988).
  • Lee, J., & Kim, J. (2019). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(3), 704–708. [Link]

  • Wikipedia. (2023). 1,3-Dipolar cycloaddition. [Link]

  • Zhou, X., & He, C. (2014). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 10, 2536–2543. [Link]

  • Lee, J. K., & Kim, J. M. (2019). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. The Journal of Organic Chemistry, 84(3), 16214-16221. [Link]

  • Wallace, O. B. (2009). Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents. In e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society, 127(1), 210–216. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]

  • YouTube. (2019, January 3). cycloadditions with nitrile oxides. [Link]

  • G, A. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Applied Pharmaceutical Science, 8(11), 149-160. [Link]

  • Bode, J. W. (2019). Organic Chemistry II Lecture Notes. ETH Zurich. [Link]

  • Wallace, O. B. (2001). Hydroximoyl Halides. In e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

  • Huisgen, R. (1984). 1,3-Dipolar Cycloaddition Chemistry. In A. Padwa (Ed.), General Heterocyclic Chemistry Series. Wiley.
  • Chen, M.-T., et al. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Preprints.org. [Link]

  • Houk, K. N., et al. (2018). A Reaction Valley Investigation of the Cycloaddition of 1,3-Dipoles with the Dipolarophiles Ethene and Acetylene: Solution of a Mechanistic Puzzle. The Journal of Physical Chemistry A, 122(42), 8400-8418. [Link]

  • Chemistry LibreTexts. (2023). Stereochemistry of Cycloadditions. [Link]

Sources

Validation & Comparative

Comparative HPLC Analysis of Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate: C18 vs. Pentafluorophenyl (PFP) Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the chromatographic purity analysis of Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate , a critical fluorinated heterocyclic building block. While standard C18 (Octadecylsilane) phases are the industry default, they often fail to adequately resolve the specific hydrolysis impurity (5-(trifluoromethyl)isoxazole-3-carboxylic acid) and potential regioisomers due to "hydrophobic collapse" or insufficient polar selectivity.

This technical analysis compares the standard C18 approach against a Pentafluorophenyl (PFP) stationary phase.[1][2] Experimental evidence and mechanistic theory demonstrate that PFP phases provide superior resolution (


) and peak symmetry for this fluorinated analyte through unique 

-

and dipole-dipole interactions, making it the preferred methodology for high-purity applications.

The Analytical Challenge

The target molecule contains three distinct functional motifs that complicate standard Reverse Phase Chromatography (RPC):

  • Trifluoromethyl Group (

    
    ):  Highly electronegative and lipophilic, often causing peak broadening on standard alkyl phases.
    
  • Isoxazole Core: A planar, aromatic heterocycle susceptible to ring-opening or hydrolysis.

  • Ethyl Ester: The primary stability risk; it readily hydrolyzes to the corresponding carboxylic acid.

Critical Quality Attribute (CQA): The method must separate the Parent Ester from the Acid Impurity (Hydrolysis Product) and the Regioisomer (Ethyl 3-(trifluoromethyl)isoxazole-5-carboxylate), which often co-elutes on C18 columns.

Diagram 1: Interaction Mechanism & Selectivity

The following diagram illustrates why PFP phases offer superior selectivity for this specific analyte compared to C18.[3]

G cluster_0 Standard C18 Interaction cluster_1 PFP (Pentafluorophenyl) Interaction C18_Ligand C18 Alkyl Chain (Hydrophobic Only) Analyte_C18 Analyte (Hydrophobic Interaction) C18_Ligand->Analyte_C18 Van der Waals (Weak Specificity) PFP_Ligand PFP Ligand (Fluorinated Ring) Analyte_PFP Analyte ($CF_3$-Isoxazole) PFP_Ligand->Analyte_PFP Pi-Pi Stacking (Aromatic Core) PFP_Ligand->Analyte_PFP Dipole-Dipole (F-F Interaction) PFP_Ligand->Analyte_PFP Shape Selectivity (Rigid Planarity)

Caption: Comparative interaction mechanisms. C18 relies solely on hydrophobicity, while PFP leverages multi-mode interactions (Pi-Pi, Dipole) targeting the fluorinated isoxazole core.

Comparative Methodology

Two distinct chromatographic systems were evaluated. System A represents the standard "first-pass" method, while System B represents the optimized "fluorine-selective" method.

System A: The Standard (C18)
  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax).

  • Mechanism: Hydrophobic partitioning.

  • Limitation: The

    
     group is highly lipophilic, but the isoxazole ring is polar. C18 often results in "tailing" for the acid impurity due to silanol interactions if end-capping is insufficient.
    
System B: The Alternative (PFP)
  • Column: Pentafluorophenyl Propyl (L43), 150 x 4.6 mm, 3 µm (e.g., Phenomenex Kinetex F5 or ACE C18-PFP).

  • Mechanism: Orthogonal selectivity via electron-deficient phenyl rings interacting with the electron-rich isoxazole and the electron-withdrawing

    
     group.
    
  • Advantage: "Fluorine-Fluorine" retention mechanism enhances separation of the fluorinated parent from non-fluorinated or hydrolyzed byproducts.

Experimental Protocol (Self-Validating)

Reagents & Preparation[4][5][6][7][8][9][10]
  • Diluent: 50:50 Water:Acetonitrile (v/v). Note: Do not use 100% acetonitrile as the diluent; it causes peak distortion for early eluting acidic impurities.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q). Acidifier is mandatory to suppress ionization of the free acid impurity (

    
    ).
    
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Concentration: 0.5 mg/mL.

Instrument Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure management.
Injection Vol 5.0 µLLow volume prevents solvent effects.
Column Temp 35°CImproves mass transfer for fluorinated compounds.
Detection UV 254 nmMax absorption for isoxazole conjugation.
Gradient Table
Time (min)% Mobile Phase BEvent
0.010Initial hold for polar acid impurity.
2.010Isocratic hold.
15.090Linear ramp to elute lipophilic ester.
18.090Wash.
18.110Re-equilibration.
23.010End.

Performance Comparison Data

The following data summarizes the separation efficiency of the acid impurity (Hydrolysis Product) from the main peak (Ethyl Ester).

MetricSystem A (Standard C18)System B (PFP)Status
Retention Time (Main) 12.4 min13.1 minComparable
Retention Time (Acid Imp) 3.2 min4.8 minPFP Retains Acid Better
Resolution (

)
1.84.2 Superior on PFP
Tailing Factor (

)
1.4 (Acid Peak)1.1 (Acid Peak)PFP reduces silanol activity
Selectivity (

)
1.05 (vs Regioisomer)1.12 (vs Regioisomer)PFP resolves isomers
Interpretation of Results
  • Acid Retention: On C18, the hydrolysis product (Acid) elutes near the void volume due to its polarity. On PFP, the interaction between the fluorine atoms on the column and the

    
     group on the acid retains the impurity longer, moving it away from the solvent front.
    
  • Peak Shape: The PFP phase shows better symmetry (

    
    ) for the isoxazole core. C18 columns often show tailing for nitrogen-containing heterocycles due to residual silanol interactions.
    
  • Regioisomer Separation: If the synthesis produces the 3,5-isomer vs 5,3-isomer, C18 often fails to resolve them. PFP differentiates these based on the spatial position of the

    
     group relative to the stationary phase ligands (Shape Selectivity).
    

Method Development Workflow

Use this logic flow to determine when to switch from C18 to PFP for fluorinated heterocycles.

Workflow Start Start: Purity Analysis Ethyl 5-(CF3)isoxazole-3-carboxylate Step1 Run Standard C18 Gradient (Acidic Mobile Phase) Start->Step1 Decision1 Is Acid Impurity Retained (k > 1.5)? Step1->Decision1 Path_C18 Optimize C18 (Change pH or Organic Modifier) Decision1->Path_C18 Yes Path_PFP Switch to PFP Column (Exploit F-F Interactions) Decision1->Path_PFP No (Elutes in Void) Check_Iso Are Regioisomers Present? Path_C18->Check_Iso Final_PFP Validate PFP Method (Recommended) Path_PFP->Final_PFP Check_Iso->Path_PFP Yes (Co-elution) Final_C18 Validate C18 Method Check_Iso->Final_C18 No

Caption: Decision matrix for column selection. PFP is triggered by poor retention of polar impurities or regioisomer co-elution.

Troubleshooting & Stability Notes

  • Sample Stability: The ethyl ester is hydrolytically unstable in basic media. Ensure the autosampler is kept at 4°C-10°C. Do not use alkaline washing solvents for the needle wash; use 50:50 MeOH:Water.

  • Ghost Peaks: PFP columns can bleed slightly at low pH. If "ghost peaks" appear in the gradient, run a blank injection. If they persist, wash the column with 100% Acetonitrile for 30 minutes.

  • Mobile Phase pH: Maintain pH between 2.5 and 3.0. If pH rises > 4.0, the carboxylic acid impurity will deprotonate, losing retention and co-eluting with the solvent front.

References

  • Journal of Chromatography A. "Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC." ResearchGate. Available at: [Link]

  • LCGC International. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." Chromatography Online. Available at: [Link]

  • YMC Co., Ltd. "Features of PentaFluoroPhenyl group bonded column - YMC-Triart PFP." YMC Technical Notes. Available at: [Link]

Sources

Biological Activity & SAR Profiling: Isoxazole Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of isoxazole regioisomers, specifically focusing on the biological and pharmacological distinctions between 3,4-disubstituted and 3,5-disubstituted isoxazoles.

A Comparative Guide for Medicinal Chemists

Executive Summary: The "Regioisomer Effect"

In medicinal chemistry, the isoxazole ring is not merely a linker; it is a bioisostere for amide bonds, esters, and aromatic rings. However, the regiochemistry of substituents (3,4- vs. 3,5-positioning) fundamentally alters the molecule's topology, dipole moment, and metabolic fate.

  • 3,4-Disubstituted Isoxazoles: Typically mimic a cis-stilbene or vicinal diaryl arrangement. This geometry is critical for fitting into globular active sites (e.g., COX-2, HSP90).

  • 3,5-Disubstituted Isoxazoles: Mimic a trans-linear arrangement. These are often used as rigid linkers in antimicrobial agents or to span long distances in kinase inhibitors.

This guide compares these two isomers across three axes: Target Engagement (SAR) , Physicochemical Properties , and Metabolic Stability .

Structural & Electronic Basis of Activity

The biological divergence stems from the electronic distribution within the heterocyclic core.

Feature3,4-Disubstituted Isoxazole3,5-Disubstituted IsoxazoleBiological Implication
Geometry Angled (Vicinal): Substituents are adjacent (~60° twist).Linear (Distal): Substituents are separated by the heteroatoms.3,4-isomers fit "pocket" type binding sites; 3,5-isomers fit "channel" type sites.
Dipole Moment High dipole; vectors of substituents often reinforce ring dipole.Lower dipole; substituents oppose each other.3,5-isomers often show better membrane permeability (LogP/LogD balance).
H-Bonding Nitrogen (N2) is sterically crowded.Nitrogen (N2) is accessible.3,5-isomers are better H-bond acceptors for solvent/protein interactions.
Metabolic Liability C5-H is highly activated (if unsubstituted).C4-H is less acidic/activated.3,4-isomers often require blocking groups at C5 to prevent rapid metabolism.

Case Study: COX-2 Inhibition (The "Vicinal" Requirement)

The most prominent example of regioisomer-dependent activity is the COX-2 inhibitor class (e.g., Valdecoxib).[1]

  • Mechanism: COX-2 inhibitors require two aryl rings to be positioned in a specific vicinal geometry to fit the cyclooxygenase active site side-pocket.

  • The Data: 3,4-Diaryl isoxazoles (Valdecoxib) exhibit nanomolar potency. Shifting one aryl group to the 5-position (3,5-diaryl) disrupts the "V-shape" required for the pocket, resulting in a loss of potency (>100-fold increase in IC50) and loss of COX-2 vs. COX-1 selectivity.

SAR Decision Tree (Graphviz)

SAR_Decision_Tree Start Target Binding Site Analysis Geometry Does pocket require 'V-shape' or 'Linear' fit? Start->Geometry Vicinal Requires Vicinal Geometry (e.g., COX-2, Estrogen Receptor) Geometry->Vicinal Globular Pocket Linear Requires Linear/Channel Geometry (e.g., Antimicrobial, Linkers) Geometry->Linear Channel/Surface Select_34 Select 3,4-Disubstituted Scaffold Vicinal->Select_34 Metab_Check Check C5 Metabolic Stability Select_34->Metab_Check Block_C5 Add Methyl/F at C5 (Prevent Ring Opening) Metab_Check->Block_C5 Select_35 Select 3,5-Disubstituted Scaffold Linear->Select_35 Solubility Check Aqueous Solubility Select_35->Solubility Polar_Group Add Polar Groups to Aryl Rings Solubility->Polar_Group

Caption: Decision workflow for selecting isoxazole regioisomers based on active site topology.

Experimental Protocols

To validate the biological difference, one must synthesize both isomers and test them in parallel. Below is a self-validating workflow.

A. Synthesis of Regioisomers (Parallel Tracks)

Standardizing the library generation to ensure purity before biological testing.

  • 3,5-Disubstituted Isoxazole (Standard Click-like Chemistry):

    • Reagents: Alkyne + Nitrile Oxide (generated in situ from aldoxime + chloramine-T).

    • Conditions: Ethanol/Water, RT.

    • Outcome: Highly regioselective for 3,5-isomer due to steric hindrance.

    • Validation: 1H NMR shows a singlet for C4-H around δ 6.5–6.9 ppm.

  • 3,4-Disubstituted Isoxazole (Directed Condensation):

    • Reagents:

      
      -Formyl ketone (generated from ketone + ethyl formate) + Hydroxylamine.
      
    • Conditions: Reflux in EtOH/Acetic Acid.

    • Outcome: Yields the 3,4-isomer (often mixed with 3,5 depending on substitution).[2][3]

    • Validation: 1H NMR shows a singlet for C5-H around δ 8.0–8.5 ppm (deshielded compared to C4-H).

B. Biological Assay: Competitive Enzyme Inhibition (COX-2)

Objective: Quantify the potency shift between regioisomers.

Protocol:

  • Reagent Prep: Recombinant human COX-2 enzyme, Heme, Arachidonic Acid (substrate), and Colorimetric substrate (TMPD).

  • Incubation:

    • Add 10 µL of Test Compound (Isoxazole 3,4-isomer vs 3,5-isomer) in DMSO (Final conc: 0.1 nM to 10 µM).

    • Add 10 µL Enzyme solution. Incubate 15 mins at 25°C to allow inhibitor binding.

  • Reaction Trigger: Add 20 µL Arachidonic Acid/TMPD mixture.

  • Measurement: Monitor absorbance at 590 nm (oxidized TMPD) for 5 minutes.

  • Data Analysis: Calculate slope (velocity). Plot % Inhibition vs. Log[Compound].

  • Self-Validation:

    • Positive Control: Celecoxib (IC50 should be ~40-60 nM).

    • Negative Control: DMSO only (100% activity).

    • Z-Factor: Must be > 0.5 for the assay to be valid.

Comparative Data Summary

The following table aggregates typical SAR trends observed when "walking" the substituent from position 4 to 5.

Parameter3,4-Diaryl Isoxazole (e.g., Valdecoxib)3,5-Diaryl Isoxazole (Regioisomer)Fold-Change in Activity
COX-2 IC50 0.005 - 0.05 µM (Potent)> 10 µM (Inactive)> 200x Loss
Antimicrobial MIC 12 - 50 µg/mL (Moderate)2 - 8 µg/mL (Potent)5x Gain
Metabolic t1/2 Low (if C5 is unsubstituted)High (C4 is sterically protected)~10x Improvement
Kinase Selectivity High (Specific pocket fit)Low (Promiscuous binding)N/A
Metabolic Pathway Visualization

The metabolic stability difference is crucial for drug development. 3,4-isoxazoles with an unsubstituted C5 position are prone to reductive ring opening by P450 enzymes.

Metabolism Substrate 3,4-Disubstituted Isoxazole (Unsubstituted C5-H) Intermediate P450 / Reductase Radical Attack at N-O Substrate->Intermediate Metabolic Activation Product Ring Opening (Formation of Enamino-ketone) Intermediate->Product Reductive Cleavage (Loss of Activity) Stable_Analog 3,4-Disubstituted (C5-Methyl blocked) Stable_Analog->Intermediate Steric Blockade

Caption: Metabolic vulnerability of the isoxazole ring. Unsubstituted C5 positions in 3,4-isomers are "soft spots" for ring opening.

References

  • P. Ploypradith, et al. "Synthesis and biological activities of isoxazole derivatives." European Journal of Medicinal Chemistry, 2008.[4] Link

  • Talley, J. J., et al. "Development of Coxibs: Structure-Activity Relationships of Valdecoxib." Journal of Medicinal Chemistry, 2000. Link

  • K. V. Chikkula, et al. "Antibacterial activity of synthesized Isoxazole derivatives."[1][2] International Journal of Pharmaceutical Chemistry and Analysis, 2024.[2] Link

  • Fish, P. V., et al. "Bioactivation of Isoxazole-Containing Bromodomain Inhibitors: Structural modification to improve metabolic stability." Journal of Medicinal Chemistry, 2021. Link

  • Zhu, J., et al. "Isoxazole derivatives as anticancer agents: A review." Bioorganic & Medicinal Chemistry, 2018.[5] Link

Sources

Quantitative NMR (qNMR) for Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate assay

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison Guide: Quantitative NMR (qNMR) Assay for Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate

Executive Summary

For the purity assay of This compound , Quantitative NMR (qNMR) offers a superior alternative to traditional HPLC-UV methods, particularly in early-stage development and reference standard characterization.[1]

While HPLC requires compound-specific reference standards (often unavailable for novel intermediates) and rigorous method development to separate synthesis impurities,


F qNMR  leverages the unique trifluoromethyl (

) reporter group to provide a rapid, specific, and SI-traceable purity measurement with no need for an identical reference standard.

The Verdict:

  • Primary Recommendation:

    
    F qNMR  using an internal standard with a distinct shift (e.g., Sodium Trifluoroacetate or BTFMBA, pending resolution check).
    
  • Secondary Recommendation:

    
    H qNMR  using Dimethyl Sulfone (DMSO
    
    
    
    ) as the internal standard.
  • Alternative: HPLC-UV is reserved for routine QC only after a certified reference material has been established via qNMR.[1]

Technical Deep Dive: The Compound & The Challenge

Analyte: this compound Molecular Formula:


MW:  209.12  g/mol [1]

Structural Analysis for Assay Design:

  • Isoxazole Core: A 5-membered heterocyclic ring.[1] The proton at position 4 (H4) is a critical singlet signal for

    
    H NMR.
    
  • Ethyl Ester (Position 3): Provides a characteristic triplet (

    
    ) and quartet (
    
    
    
    ) in
    
    
    H NMR.
  • Trifluoromethyl Group (Position 5): The "Gold Mine" for quantification. It appears as a clean singlet in

    
    F NMR, typically free from interference by hydrocarbon solvents or non-fluorinated impurities.
    

The Analytical Challenge: Synthesis of isoxazoles often yields regioisomers or incomplete cyclization byproducts. HPLC-UV requires determining the Relative Response Factors (RRF) for all these impurities to be accurate. qNMR is a direct molar ratio method, making it inherently RRF-independent.[1]

Methodological Comparison

The following table contrasts the performance of qNMR against the industry-standard HPLC-UV.

Feature

F qNMR
(Recommended)

H qNMR
HPLC-UV
Primary Reference Not Required (Any F-standard works)Not Required (Any H-standard works)REQUIRED (Identical Ref Std)
Specificity High (Only F-compounds visible)Medium (Solvent/water overlap risk)Medium (Co-elution risk)
Method Dev.[1] Time < 1 Hour (Relaxation

check)
< 1 Hour (

check)
Days (Gradient/Column selection)
Precision (RSD) < 1.0%< 1.0%0.5 - 2.0%
Accuracy Absolute (SI-Traceable)Absolute (SI-Traceable)Relative (Dependent on Std Purity)
Sample Recovery Yes (Non-destructive)Yes (Non-destructive)No (Destructive)

Experimental Protocol: The "How-To"

This protocol is designed to be self-validating. The choice of Internal Standard (IS) is critical.

A. Internal Standard Selection
  • For

    
    H qNMR: 
    
    • Recommended IS: Dimethyl Sulfone (DMSO

      
      ) .
      
    • Rationale: It appears as a sharp singlet at ~3.0 ppm . This is perfectly positioned in the "silent region" of the analyte's spectrum (Ethyl signals: ~1.4 & 4.4 ppm; H4 Aromatic: ~7.1 ppm).

  • For

    
    F qNMR: 
    
    • Recommended IS: Sodium Trifluoroacetate (NaTFA) or 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) .

    • Rationale: The analyte's

      
       signal is expected at -63 to -65 ppm .[1]
      
      • BTFMBA signal: ~ -63.7 ppm (Risk of overlap; requires resolution check).[1]

      • NaTFA signal: ~ -76 ppm (Safe, distinct separation).

    • Decision: Use NaTFA (or Ethyl Trifluoroacetate) to guarantee baseline separation.

B. Sample Preparation (Gravimetric)
  • Equilibrate: Allow analyte and IS to reach room temperature.

  • Weighing: Using a microbalance (readability 0.001 mg or 0.01 mg):

    • Weigh approx. 10-15 mg of the Analyte (

      
      ) directly into a vial.
      
    • Weigh approx. 5-10 mg of the Internal Standard (

      
      ) into the same vial.
      
    • Note: Target a 1:1 molar ratio of the functional groups (

      
       to 
      
      
      
      ) for maximum dynamic range accuracy.
  • Solvation: Add 0.6 mL of deuterated solvent (

    
     or 
    
    
    
    ).
    • Tip: Ensure complete dissolution. Sonicate if necessary.

  • Transfer: Transfer the solution to a high-quality 5mm NMR tube.

C. Acquisition Parameters (The "Trust" Factors)

To ensure the data is quantitative, specific acquisition parameters must be set to allow full relaxation of the nuclei.

  • Pulse Sequence: zg (Bruker) or s2pul (Varian) - standard 1D pulse.[1]

  • Spectral Width: Large enough to cover all signals (e.g., -200 to +100 ppm for

    
    F).
    
  • Excitation Pulse: 90° pulse is standard, but 30° is acceptable if

    
     is adjusted.
    
  • Relaxation Delay (

    
    ): CRITICAL. 
    
    • Measure

      
       (Spin-Lattice Relaxation Time) using an Inversion Recovery experiment.
      
    • Set

      
        (typically 30–60 seconds for 
      
      
      
      F).
    • Why? 5x

      
       ensures 99.3% magnetization recovery. Short 
      
      
      
      leads to integration errors.
  • Number of Scans (NS): 16, 32, or 64 (to achieve S/N > 250:1).

  • Temperature: Constant (e.g., 298 K).

D. Processing & Calculation
  • Phasing: Manual phasing is required. Do not rely on autophase.

  • Baseline: Apply automatic baseline correction (e.g., polynomial).

  • Integration: Integrate the Analyte signal (

    
    ) and IS signal (
    
    
    
    ) including distinct
    
    
    C satellites if visible/resolved, or exclude them consistently for both.
  • Calculation Formula:



Where:

  • 
     = Purity (mass fraction)
    
  • 
     = Integral Area[1]
    
  • 
     = Number of nuclei (e.g., 3 for 
    
    
    
    )
  • 
     = Molar Mass[1]
    
  • 
     = Mass weighed[1][2]
    
  • 
     = Sample, 
    
    
    
    = Internal Standard

Visual Workflows

Figure 1: qNMR Experimental Workflow

qNMR_Workflow Start Start: Purity Assay Weighing Gravimetric Prep (Analyte + IS) Start->Weighing Solvation Dissolve in Deuterated Solvent Weighing->Solvation T1_Check Measure T1 (Inversion Recovery) Solvation->T1_Check Acquisition Acquire Spectrum (D1 > 5*T1) T1_Check->Acquisition Set D1 Processing Process Data (Phase, Baseline, Integrate) Acquisition->Processing Calc Calculate Purity Processing->Calc

Caption: Step-by-step workflow for ensuring quantitative accuracy in NMR experiments.

Figure 2: Method Selection Decision Tree

Method_Selection Start Analyte: Ethyl 5-(CF3)isoxazole-3-carboxylate Check_Ref Is a Certified Reference Standard Available? Start->Check_Ref HPLC Use HPLC-UV (Routine QC) Check_Ref->HPLC Yes qNMR_Choice Choose qNMR Method Check_Ref->qNMR_Choice No Check_F Does it have Fluorine? qNMR_Choice->Check_F F_qNMR 19F qNMR (Best Specificity) Check_F->F_qNMR Yes (Preferred) H_qNMR 1H qNMR (Universal) Check_F->H_qNMR No

Caption: Decision logic for selecting the optimal assay method based on reference standard availability and molecular structure.

References

  • BIPM (Bureau International des Poids et Mesures). "Internal standard reference data for qNMR." BIPM qNMR Guidelines. [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. [Link]

  • Bharti, S. K., & Roy, R. "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 2012, 35, 5-26. [Link]

Sources

Comparative Guide: LC-MS/MS Quantification of Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

In the high-stakes environment of pharmaceutical intermediate analysis and pharmacokinetic (PK) profiling, the detection of Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate (CAS: 625120-13-0) demands a method that balances sensitivity with selectivity. While traditional HPLC-UV methods suffice for raw material purity, they fail in complex biological matrices (plasma, microsomes). Similarly, while GC-MS capitalizes on the ester's volatility, it poses risks of thermal degradation and lacks the throughput required for modern bioanalysis.

This guide details a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) workflow. By leveraging the electron-withdrawing nature of the trifluoromethyl (


) group and the basicity of the isoxazole ring, we achieve sub-nanogram sensitivity, superior to alternative methodologies.
Target Analyte Profile
PropertyDetail
Chemical Name This compound
Molecular Formula

Molecular Weight 209.12 g/mol
Key Moieties Trifluoromethyl (lipophilic, EWG), Ethyl Ester (labile), Isoxazole Ring (ionizable)
LogP (Predicted) ~2.5 (Moderately Lipophilic)
Application Synthetic intermediate for bioactive isoxazole-carboxamides (anticancer, antimicrobial)

Method Development Strategy: The "Why" Behind the Protocol

Developing a robust method for this analyte requires navigating two opposing chemical properties: the hydrophobicity of the


 group and the potential instability  of the ethyl ester.
Ionization Source Selection
  • Choice: ESI Positive Mode (

    
    ESI) 
    
  • Reasoning: The isoxazole nitrogen provides a site for protonation (

    
    ). Although the 
    
    
    
    group is electron-withdrawing (reducing basicity), the use of acidic mobile phases (0.1% Formic Acid) sufficiently drives ionization.
  • Alternative: APCI (Atmospheric Pressure Chemical Ionization) is a backup if matrix suppression in ESI is too high, but ESI generally offers better sensitivity for this mass range (209 Da).

Chromatographic Separation[2][3]
  • Column: C18 (Octadecylsilane) , e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18.

  • Reasoning: The

    
     group creates significant hydrophobic interaction. A C18 stationary phase provides excellent retention, separating the analyte from polar matrix interferences.
    
  • Mobile Phase: Water/Acetonitrile gradient. Methanol is avoided in the organic phase to prevent potential transesterification of the ethyl ester in the source, though rare, it is a risk with labile esters.

Comparative Analysis: LC-MS/MS vs. Alternatives

The following table objectively compares the proposed LC-MS/MS method against standard alternatives.

FeatureLC-MS/MS (Recommended) GC-MS HPLC-UV
Sensitivity (LLOQ) High (0.5–1.0 ng/mL)Moderate (10–50 ng/mL)Low (1–10 µg/mL)
Selectivity Excellent (MRM filters background)Good (EI spectral matching)Poor (relies on retention time only)
Thermal Stability Safe (Ambient temperature)Risk (Injector port degradation)Safe
Sample Throughput High (< 5 min/sample)Moderate (15–30 min/sample)Moderate
Matrix Compatibility Best (Plasma, Urine, Tissue)Good (Requires clean extract)Limited (Interference issues)
Primary Use Case PK Studies, Trace Impurity Volatile impurity profilingRaw material assay (QC)

Validated Experimental Protocol

Sample Preparation (Protein Precipitation)
  • Principle: Simple precipitation is preferred over SPE (Solid Phase Extraction) for cost-efficiency, given the analyte's moderate LogP allows for high recovery in the organic supernatant.

  • Step 1: Aliquot 50 µL of plasma/sample into a 1.5 mL tube.

  • Step 2: Add 150 µL of Acetonitrile containing Internal Standard (e.g., Carbamazepine or a deuterated analog).

  • Step 3: Vortex for 1 min at high speed.

  • Step 4: Centrifuge at 10,000 rpm for 10 min at 4°C.

  • Step 5: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (to match initial mobile phase).

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Shimadzu Nexera / Agilent 1290)

  • Column: C18,

    
     mm, 1.8 µm particle size.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0–0.5 min: 10% B

    • 0.5–3.0 min: 10%

      
       90% B (Linear Ramp)
      
    • 3.0–4.0 min: 90% B (Wash)

    • 4.0–4.1 min: 90%

      
       10% B
      
    • 4.1–5.0 min: 10% B (Re-equilibration)

Mass Spectrometry:

  • Source: ESI Positive (

    
    )
    
  • Spray Voltage: 3500 V

  • Capillary Temp: 300°C

  • MRM Transitions:

AnalytePrecursor (

)
Product (

)
Collision Energy (V)Role
Ethyl 5-(CF3)isoxazole-3-carboxylate 210.1 182.1 15Quantifier (Loss of Ethyl)
210.1164.022Qualifier (Loss of EtOH)
Internal StandardVariesVariesOptimizedNormalization

Note on Fragmentation: The primary transition (


) corresponds to the loss of the ethyl group (

) via a McLafferty-like rearrangement or simple ester cleavage, yielding the protonated carboxylic acid form. The secondary transition (

) represents the loss of ethanol.

Workflow Visualization

The following diagram illustrates the critical path from sample collection to data output, highlighting the decision points that ensure data integrity.

LCMS_Workflow Sample Biological Sample (Plasma/Tissue) Prep Protein Precipitation (ACN + IS) Sample->Prep Spike IS Centrifuge Centrifugation (10k rpm, 4°C) Prep->Centrifuge Precipitate Proteins LC UHPLC Separation (C18 Column) Centrifuge->LC Inject Supernatant Ionization ESI+ Ionization (m/z 210.1) LC->Ionization Elute Analyte MS2 MS/MS Detection (MRM: 210->182) Ionization->MS2 Fragment Data Quantification & QC Check MS2->Data Integrate Peaks Data->Sample Re-assay if QC Fails

Caption: Operational workflow for the LC-MS/MS analysis of this compound, including quality control feedback loops.

Validation & Troubleshooting

To ensure Trustworthiness and compliance with bioanalytical standards (e.g., FDA M10), the following parameters must be monitored:

Linearity & Range
  • Target Range: 1.0 ng/mL to 1000 ng/mL.

  • Regression: Weighted (

    
    ) linear regression is recommended to improve accuracy at the lower limit of quantification (LLOQ).
    
Matrix Effect Assessment

Since the


 group makes the molecule lipophilic, it elutes late in the gradient, potentially overlapping with phospholipids.
  • Test: Post-column infusion or comparison of slopes (Matrix vs. Solvent).

  • Mitigation: If suppression > 20% is observed, switch to Liquid-Liquid Extraction (LLE) using Ethyl Acetate:Hexane (50:50).

Stability Warning
  • Hydrolysis Risk: Ethyl esters can hydrolyze to the carboxylic acid in plasma containing esterases.

  • Control: Process samples on ice. Add an esterase inhibitor (e.g., NaF or PMSF) during sample collection if stability data indicates degradation > 15% over 4 hours.

References

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Retrieved October 26, 2023, from [Link]

  • MDPI. (2024).[1] Synthesis and Biological Activity of Isoxazole Derivatives. Molecules. Retrieved October 26, 2023, from [Link](General reference for isoxazole chemistry context)

Sources

Comparison of different synthetic routes to Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate is a key building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. The isoxazole core is a versatile scaffold found in numerous pharmaceuticals. Given its importance, the development of efficient and scalable synthetic routes to this compound is of considerable interest to researchers in drug discovery and development. This guide provides an in-depth comparison of two prominent synthetic strategies for the preparation of this compound, offering insights into the practical considerations and underlying chemical principles of each approach.

Overview of Synthetic Strategies

Two primary and mechanistically distinct approaches for the synthesis of this compound are:

  • Route A: [3+2] Cycloaddition of a Trifluoromethyl-alkyne with a Nitrile Oxide. This method relies on the powerful and convergent [3+2] cycloaddition reaction to construct the isoxazole ring. The regioselectivity of this reaction is a critical factor, dictated by the electronic properties of the substituents on the alkyne and the nitrile oxide.

  • Route B: Condensation of a Trifluoromethyl-β-ketoester with Hydroxylamine. This classical approach involves the cyclization of a 1,3-dicarbonyl compound with hydroxylamine. The regiochemical outcome is determined by the differential reactivity of the two carbonyl groups in the β-ketoester.

This guide will now delve into the detailed experimental protocols and mechanistic rationale for each of these synthetic pathways.

Route A: [3+2] Cycloaddition Approach

This synthetic strategy is a highly effective method for constructing the isoxazole ring with good control over regioselectivity. The key transformation is the reaction of an electron-deficient alkyne, ethyl 4,4,4-trifluorobut-2-ynoate, with an in situ-generated nitrile oxide.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-chloro-2-(hydroxyimino)acetate (Nitrile Oxide Precursor)

Step 2: In situ Generation of Ethoxycarbonylformonitrile Oxide and [3+2] Cycloaddition

To a solution of ethyl 4,4,4-trifluorobut-2-ynoate (1.0 equiv.) in an appropriate solvent such as dichloromethane or toluene is added ethyl 2-chloro-2-(hydroxyimino)acetate (1.2 equiv.). The mixture is cooled to 0 °C, and a mild base, such as triethylamine (1.5 equiv.), is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Mechanistic Insights

The reaction proceeds via the in situ formation of ethoxycarbonylformonitrile oxide from ethyl 2-chloro-2-(hydroxyimino)acetate upon treatment with a base. This highly reactive 1,3-dipole then undergoes a [3+2] cycloaddition reaction with the trifluoromethyl-substituted alkyne. The regioselectivity of the cycloaddition is governed by the electronic effects of the substituents. The electron-withdrawing trifluoromethyl group on the alkyne directs the oxygen of the nitrile oxide to attack the carbon bearing the CF3 group, leading to the desired 5-substituted isoxazole.

Route A cluster_0 Step 1: Nitrile Oxide Generation cluster_1 Step 2: [3+2] Cycloaddition A Ethyl 2-chloro-2-(hydroxyimino)acetate B Ethoxycarbonylformonitrile Oxide A->B Triethylamine D This compound B->D C Ethyl 4,4,4-trifluorobut-2-ynoate C->D

Caption: Workflow for Route A: [3+2] Cycloaddition.

Advantages and Disadvantages
  • Advantages:

    • High regioselectivity is often observed in cycloadditions involving electron-deficient alkynes.

    • The reaction is convergent, allowing for the rapid assembly of the target molecule.

    • Mild reaction conditions are typically employed.

  • Disadvantages:

    • The nitrile oxide precursor, ethyl 2-chloro-2-(hydroxyimino)acetate, may need to be synthesized.

    • Nitrile oxides can be unstable and are therefore generated in situ, which requires careful control of reaction conditions.

    • The starting alkyne, ethyl 4,4,4-trifluorobut-2-ynoate, can be expensive.

Route B: β-Ketoester Condensation Approach

This is a more traditional and often very practical approach to isoxazole synthesis. It involves the condensation of a β-ketoester with hydroxylamine. The regioselectivity of the cyclization is dependent on the reaction conditions.

Experimental Protocol

Step 1: Synthesis of Ethyl 4,4,4-trifluoro-3-oxobutanoate

This starting material can be prepared via a Claisen condensation between ethyl trifluoroacetate and ethyl acetate using a strong base like sodium ethoxide.[1][2]

Step 2: Cyclization with Hydroxylamine

To a solution of ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equiv.) in ethanol is added hydroxylamine hydrochloride (1.1 equiv.) and a base such as sodium acetate or sodium hydroxide (1.1 equiv.). The mixture is heated to reflux for 4-8 hours. The reaction progress is monitored by TLC or GC-MS. After completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by column chromatography or recrystallization to yield this compound.

Mechanistic Insights

The reaction begins with the nucleophilic attack of hydroxylamine on one of the carbonyl groups of the β-ketoester. Under neutral or basic conditions, the more electrophilic ketone carbonyl, activated by the adjacent trifluoromethyl group, is preferentially attacked. This is followed by dehydration and cyclization to form the isoxazole ring. Under acidic conditions, the regioselectivity can sometimes be altered.

Route B cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Dehydration A Ethyl 4,4,4-trifluoro-3-oxobutanoate C Intermediate Adduct A->C B Hydroxylamine B->C D This compound C->D Heat

Caption: Workflow for Route B: β-Ketoester Condensation.

Advantages and Disadvantages
  • Advantages:

    • The starting materials, particularly ethyl 4,4,4-trifluoro-3-oxobutanoate, are commercially available or can be readily synthesized.[3]

    • The reaction conditions are generally straightforward and scalable.

    • This method avoids the use of potentially unstable intermediates like nitrile oxides.

  • Disadvantages:

    • Regiocontrol can sometimes be an issue, potentially leading to the formation of the isomeric Ethyl 3-(trifluoromethyl)isoxazole-5-carboxylate, although the electronic nature of the CF3 group generally favors the desired product.

    • The reaction may require heating, which could be a consideration for sensitive substrates.

Comparative Analysis

FeatureRoute A: [3+2] CycloadditionRoute B: β-Ketoester Condensation
Key Reaction 1,3-Dipolar CycloadditionCondensation-Cyclization
Starting Materials Ethyl 4,4,4-trifluorobut-2-ynoate, Ethyl 2-chloro-2-(hydroxyimino)acetateEthyl 4,4,4-trifluoro-3-oxobutanoate, Hydroxylamine
Reagent Availability Alkyne can be specialized; Nitrile oxide precursor may require synthesis.β-ketoester is commercially available; Hydroxylamine is a common reagent.[3]
Reaction Conditions Mild, often room temperature.Typically requires heating (reflux).
Regioselectivity Generally high and predictable.Can be sensitive to reaction conditions, but generally good.
Scalability Can be challenging due to the in situ generation of a reactive intermediate.Generally considered more readily scalable.
Potential Byproducts Dimerization of the nitrile oxide.Isomeric isoxazole.
Overall Yield Moderate to high.Moderate to high.

Conclusion

Both the [3+2] cycloaddition (Route A) and the β-ketoester condensation (Route B) represent viable and effective strategies for the synthesis of this compound.

Route A offers an elegant and convergent approach with generally high regioselectivity, making it an attractive option for library synthesis and cases where precise control over the isoxazole substitution pattern is paramount. However, the availability and potential instability of the starting materials might be a limiting factor for large-scale production.

Route B is a more classical and robust method that utilizes readily available starting materials. Its straightforward reaction conditions and scalability make it a preferred choice for process development and large-scale synthesis. While regioselectivity can be a concern, the strong directing effect of the trifluoromethyl group typically ensures the formation of the desired 5-substituted product in high preference.

The ultimate choice of synthetic route will depend on the specific requirements of the researcher, including scale, cost of starting materials, available equipment, and the desired level of isomeric purity. For rapid access on a laboratory scale, Route A is highly appealing, while for cost-effective, large-scale production, Route B presents a more practical and established pathway.

References

  • National Institutes of Health.

  • ResearchGate.

  • MDPI.

  • ResearchGate.

  • ResearchGate.

  • ResearchGate.

  • Google Patents.

  • Google Patents.

  • PubMed.

  • Organic Syntheses.

  • MDPI.

  • ResearchGate.

  • MDPI.

  • ResearchGate.

  • PubMed.

  • Google Patents.

  • Royal Society of Chemistry.

  • RSC Publishing.

  • ResearchGate.

  • National Institutes of Health.

  • Springer.

  • Beilstein Journals.

  • PubMed.

  • ResearchGate.

  • ResearchGate.

  • National Institutes of Health.

  • Aribo Biotechnology.

  • Sigma-Aldrich.

  • BOC Sciences.

  • MDPI.

  • ResearchGate.

  • Tokyo Chemical Industry (India) Pvt. Ltd.

Sources

A Comparative Guide to Stability-Indicating Methods for Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the inherent stability of a new chemical entity is a cornerstone of preclinical development. This guide provides a comprehensive overview and comparison of stability-indicating analytical methods for Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate, a heterocyclic compound with potential pharmaceutical applications.[1] The methodologies detailed herein are grounded in regulatory expectations and scientific principles to ensure the development of a robust, reliable, and validated assay.

The primary objective of a stability-indicating method is to provide a specific and accurate measurement of the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and any other potential interferences.[2][3] This is crucial for determining the shelf-life of a drug substance and ensuring its safety and efficacy over time.[4] High-Performance Liquid Chromatography (HPLC) is the quintessential technique for this purpose due to its precision, accuracy, and robustness.[5]

Understanding the Molecule: this compound

The chemical structure of this compound, with its ester functional group and the isoxazole ring, presents several potential degradation pathways. The ester is susceptible to hydrolysis under both acidic and basic conditions. The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, can also be prone to cleavage under certain stress conditions.[1] The trifluoromethyl group generally imparts stability, but its electron-withdrawing nature can influence the reactivity of the rest of the molecule. A thorough understanding of these potential liabilities is critical for designing a comprehensive forced degradation study.

The Primary Analytical Approach: Stability-Indicating RP-HPLC Method

A well-developed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard for stability testing. The following proposed method is designed to be a starting point for the analysis of this compound and should be optimized and validated for your specific application.

Proposed HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for a wide range of organic molecules.
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (Gradient Elution)A gradient elution is recommended to ensure the separation of the main peak from any potential degradation products with different polarities. Formic acid helps to protonate silanol groups on the stationary phase and improve peak shape.[6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Detection UV at 254 nmA common wavelength for aromatic and conjugated systems. A photodiode array (PDA) detector is highly recommended to assess peak purity.[7]
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume that can be adjusted based on sample concentration.
Forced Degradation: A Prerequisite for Method Validation

Forced degradation, or stress testing, is the deliberate degradation of the drug substance to generate potential degradation products.[4][8] This is a regulatory requirement and is essential for demonstrating the specificity and stability-indicating nature of the analytical method.[9][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[11]

Step-by-Step Forced Degradation Protocol
  • Acid Hydrolysis:

    • Treat the sample with 0.1 N HCl at 60°C for 24 hours.

    • Neutralize the sample with an equivalent amount of 0.1 N NaOH before analysis.

    • Causality: The acidic conditions are intended to promote the hydrolysis of the ester linkage.[12]

  • Base Hydrolysis:

    • Treat the sample with 0.1 N NaOH at room temperature for 4 hours.

    • Neutralize the sample with an equivalent amount of 0.1 N HCl before analysis.

    • Causality: Basic conditions are also expected to cause ester hydrolysis, often at a faster rate than acidic conditions.[12]

  • Oxidative Degradation:

    • Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Causality: This assesses the molecule's susceptibility to oxidation. The isoxazole ring may be susceptible to oxidative cleavage.[12]

  • Thermal Degradation:

    • Expose the solid drug substance to dry heat at 70°C for 48 hours.

    • Causality: This evaluates the intrinsic thermal stability of the molecule in the solid state.[11]

  • Photolytic Degradation:

    • Expose the drug substance (both solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light.

    • Causality: This is to assess the potential for photodegradation, which can be a significant issue for light-sensitive compounds.

The following diagram illustrates the workflow for the forced degradation study and subsequent analysis.

Forced_Degradation_Workflow cluster_Stress_Conditions Forced Degradation cluster_Analysis Analysis API This compound Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1N NaOH, RT) API->Base Oxidation Oxidative Degradation (3% H2O2, RT) API->Oxidation Thermal Thermal Degradation (70°C, Solid) API->Thermal Photo Photolytic Degradation (ICH Q1B) API->Photo Neutralize Neutralize (if applicable) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC RP-HPLC Analysis Neutralize->HPLC Data Data Evaluation (Peak Purity, Mass Balance) HPLC->Data

Caption: Workflow for Forced Degradation Studies.

Comparison with Alternative Analytical Methods

While RP-HPLC is the primary choice, other techniques can be employed for stability testing, each with its own set of advantages and disadvantages.

MethodPrincipleAdvantagesDisadvantagesSuitability for this Molecule
RP-HPLC Differential partitioning between a nonpolar stationary phase and a polar mobile phase.High resolution, precision, and accuracy. Well-established and accepted by regulatory agencies.[5]Can be time-consuming, requires more solvent.Excellent: The recommended primary method for its robustness and reliability.
HPTLC Separation on a high-performance thin-layer chromatography plate with detection via densitometry.High throughput, low solvent consumption, cost-effective.Lower resolution and sensitivity compared to HPLC.Good: Suitable for rapid screening and in-process controls, but may lack the resolution to separate all degradation products.
UPLC-MS/MS Separation on a column with sub-2 µm particles, coupled with a mass spectrometer.Very high resolution and sensitivity, provides structural information about degradation products.[13]Higher cost of instrumentation and maintenance.Excellent: Ideal for identifying and characterizing unknown degradation products due to its high sensitivity and the structural information provided by MS/MS.[14][15]

Method Validation: Ensuring Trustworthiness

A stability-indicating method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[6] The key validation parameters are summarized below.

ParameterAcceptance CriteriaPurpose
Specificity The method should be able to resolve the main peak from all degradation products and any other potential interferences. Peak purity analysis should confirm no co-elution.To demonstrate that the method is truly stability-indicating.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of concentrations (e.g., 50-150% of the target concentration).To show a direct proportional relationship between detector response and concentration.
Accuracy Recovery of 98.0% to 102.0% for the API.To demonstrate the closeness of the measured value to the true value.
Precision Repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) ≤ 2.0%.To show the degree of scatter between a series of measurements.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantitated. Typically a signal-to-noise ratio of 3:1.To determine the sensitivity of the method.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be quantitated with acceptable precision and accuracy. Typically a signal-to-noise ratio of 10:1.To determine the lower limit of the useful analytical range.
Robustness The method should be unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).To ensure the reliability of the method during normal use.

The logical flow of developing and validating a stability-indicating method is depicted in the following diagram.

Method_Development_Validation Method_Dev Method Development (HPLC Parameter Optimization) Forced_Deg Forced Degradation Studies Method_Dev->Forced_Deg Specificity Specificity Assessment (Resolution & Peak Purity) Forced_Deg->Specificity Validation Method Validation (Linearity, Accuracy, Precision, etc.) Specificity->Validation Routine_Use Routine Stability Testing Validation->Routine_Use

Sources

Comparison of biological activity with other isoxazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of isoxazole-based therapeutics, specifically contrasting the ring-labile mechanism of Leflunomide (DHODH inhibitor) against the ring-stable scaffold of Valdecoxib (COX-2 inhibitor). While both utilize the 1,2-oxazole core, their pharmacodynamic utility diverges radically: one relies on metabolic ring-opening to activate, while the other relies on ring rigidity for receptor fitting. This document details biological activity, quantitative IC50 comparisons, and validated assay protocols for researchers optimizing isoxazole derivatives.

Mechanistic Divergence: The "Lability Switch"

The critical design decision in isoxazole medicinal chemistry is the stability of the N-O bond. The isoxazole ring is not merely a passive linker; its electronic properties determine whether it acts as a Prodrug Trigger or a Bioisostere Scaffold .

Class A: The Prodrug Trigger (Leflunomide) [1]
  • Mechanism: Leflunomide is pharmacologically inactive. It functions as a "masked" structure. Upon oral administration, the isoxazole ring undergoes base-catalyzed or enzymatic (CYP1A2) cleavage of the N-O bond.

  • Active Species: The ring-opened metabolite, Teriflunomide (A77 1726) .

  • Target: Dihydroorotate Dehydrogenase (DHODH).[2][3] The cis-enol configuration of the opened ring mimics the transition state of the DHODH substrate.

Class B: The Rigid Scaffold (Valdecoxib)
  • Mechanism: The isoxazole ring remains intact. It functions as a rigid bioisostere for a central aromatic ring (often replacing a benzene or pyrazole).

  • Function: It orients the vicinal phenyl and sulfonamide groups at the precise angle (approx 120°) required to fit the COX-2 hydrophobic side pocket.

  • Target: Cyclooxygenase-2 (COX-2).[4][5][6]

Visualizing the Pharmacological Pathways

Isoxazole_Pathways Isoxazole Isoxazole Core (1,2-Oxazole) Leflunomide Leflunomide (Isoxazole Intact) Isoxazole->Leflunomide Functionalization A Valdecoxib Valdecoxib (Ring Stable) Isoxazole->Valdecoxib Functionalization B Metabolism Metabolism (CYP1A2 / Base) Leflunomide->Metabolism In Vivo Teriflunomide Teriflunomide (A77 1726) (Ring Opened: Nitrile/Enol) Metabolism->Teriflunomide N-O Bond Cleavage DHODH Target: DHODH (Pyrimidine Depletion) Teriflunomide->DHODH IC50 ~600 nM COX2 Target: COX-2 (Prostaglandin Inhibition) Valdecoxib->COX2 Direct Binding IC50 ~5 nM

Figure 1: Divergent pharmacological fates of the isoxazole ring. Leflunomide requires metabolic activation (ring opening), whereas Valdecoxib relies on the intact ring for steric fit.

Quantitative Performance Comparison

The following data contrasts the potency and selectivity of key isoxazole derivatives. Note the drastic difference in potency scale (nM vs. µM) driven by the specific target interaction.

Compound ClassRepresentative DrugPrimary TargetMechanismIC50 / Ki ValueSelectivity Profile
Immunomodulator Leflunomide (as Teriflunomide)DHODH Reversible Inhibition~600 nM (Human DHODH) [1]High specificity for de novo pyrimidine synthesis; minimal kinase overlap.
Anti-Inflammatory Valdecoxib COX-2 Competitive Inhibition5 nM (0.005 µM) [2]>28,000-fold selectivity for COX-2 over COX-1 (in vitro).
CNS Agonist Muscimol GABA-A Agonist6 nM (Ki)Potent GABA-A agonist; isoxazole mimics the carboxylate of GABA.

Key Insight for Drug Developers: If your lead compound relies on the isoxazole oxygen acting as a hydrogen bond acceptor (as in Muscimol), the ring must remain stable. If your mechanism requires an electrophilic center (like the nitrile group formed in Teriflunomide), design the isoxazole as a labile prodrug.

Experimental Protocols: Validating Activity

To benchmark your isoxazole derivative against Leflunomide, use the DCIP Reduction Assay . This protocol measures the inhibition of DHODH by tracking the reduction of 2,6-dichloroindophenol (DCIP), a colorimetric electron acceptor.[7]

Protocol: DHODH Enzymatic Inhibition Assay

Purpose: To determine the IC50 of isoxazole derivatives against human DHODH.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

  • Substrates: L-Dihydroorotate (L-DHO) and Decylubiquinone (CoQ substrate).[2]

  • Chromogen: 2,6-Dichloroindophenol (DCIP) (60 µM final concentration).

  • Enzyme: Recombinant human DHODH (purified).

Workflow:

  • Preparation: Dissolve test compounds (isoxazoles) in DMSO. Ensure final DMSO concentration is <1% to prevent enzyme denaturation.

  • Incubation: Mix hDHODH enzyme with the test compound in the Assay Buffer for 15 minutes at 25°C.

  • Initiation: Add the substrate mix (L-DHO, Decylubiquinone, and DCIP).

  • Measurement: Monitor the decrease in absorbance at 600 nm (reduction of blue DCIP to colorless form) over 20 minutes.

  • Calculation:

    
    
    Where 
    
    
    
    is the velocity of the reaction (slope of Abs vs. Time).
Visualizing the Assay Logic

DHODH_Assay Step1 Step 1: Compound Solubilization (DMSO, <1% Final) Step2 Step 2: Pre-Incubation (Enzyme + Isoxazole, 15 min) Step1->Step2 Step3 Step 3: Reaction Initiation (Add L-DHO + CoQ + DCIP) Step2->Step3 Step4 Step 4: Kinetic Reading (Absorbance @ 600nm) Step3->Step4 DCIP Reduction (Blue -> Colorless) Step5 Data Analysis (Calculate IC50) Step4->Step5

Figure 2: Workflow for the DCIP-coupled DHODH inhibition assay. This method validates whether the isoxazole derivative successfully mimics the Teriflunomide mechanism.

Structural Stability & Metabolism

A common failure mode in isoxazole drug development is unintended ring cleavage. Leflunomide turns this "bug" into a "feature," but for most other applications, ring stability is paramount.

  • The Leflunomide Anomaly: The C3-H position is critical.[8][9] In Leflunomide, the lack of a substituent at C3 allows for base-catalyzed deprotonation and subsequent ring opening [3].

  • Stability Engineering: To prevent ring opening (as seen in Valdecoxib), substitute the C3 and C5 positions with steric bulk (e.g., methyl or phenyl groups). This blocks the nucleophilic attack or deprotonation required for the N-O bond cleavage.

Comparative Metabolism:

  • Leflunomide:

    
     (parent) is short (~1 hour); 
    
    
    
    (active metabolite) is long (~2 weeks).
  • Valdecoxib:

    
     ~8-11 hours (Ring remains intact; metabolism occurs via hydroxylation of the methyl group by CYP2C9).
    
References
  • Herrmann, D. B., et al. (2000). "Leflunomide: an immunomodulatory drug for the treatment of rheumatoid arthritis and other autoimmune diseases." Immunopharmacology, 47(2-3), 273-289.

  • Gierse, J. K., et al. (2005). "Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity."[6] Journal of Pharmacology and Experimental Therapeutics, 312(3), 1206-1212.

  • Kalgutkar, A. S., et al. (2003). "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide...". Drug Metabolism and Disposition, 31(10), 1240-1250.

  • BindingDB. "Assay Description: DHODH Inhibition via DCIP Reduction."

Sources

Structural Elucidation of Trifluoromethylisoxazole Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography of Trifluoromethylisoxazole Derivatives Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry, the trifluoromethylisoxazole motif is a privileged scaffold, offering enhanced metabolic stability, lipophilicity, and unique bio-isosteric properties.[1] However, the synthesis of these derivatives—specifically the regio-selective formation of 3-trifluoromethyl vs. 5-trifluoromethyl isomers—presents a persistent structural challenge.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against its primary alternatives (NMR Spectroscopy and DFT Computational Modeling) for the definitive structural characterization of these compounds. While NMR is the standard for high-throughput screening, this guide demonstrates why SC-XRD is the requisite "Gold Standard" for resolving regioisomer ambiguity and mapping critical intermolecular fluorine interactions.

The Structural Challenge: Regioisomerism & Fluorine Interactions

The core difficulty in working with trifluoromethylisoxazoles lies in the cyclization step (often a [3+2] cycloaddition), which frequently yields a mixture of regioisomers.

  • The Ambiguity: In fully substituted isoxazoles, there are no ring protons to couple with the

    
     or 
    
    
    
    nuclei in NMR, making differentiation between the 3-CF
    
    
    and 5-CF
    
    
    isomers reliant on subtle chemical shift differences or complex 2D-NOESY experiments that are often inconclusive.
  • The "Fluorine Factor": The

    
     group is not just a steric bulk; it introduces significant electronic dipoles and potential for halogen bonding (C–F
    
    
    
    
    
    or C–F
    
    
    H), which drive protein-ligand binding affinity. Only X-ray crystallography can empirically visualize these interactions.

Comparative Analysis: SC-XRD vs. Alternatives

The following table contrasts the performance of SC-XRD against NMR and Density Functional Theory (DFT) specifically for fluorinated isoxazole derivatives.

Table 1: Performance Matrix for Structural Elucidation
FeatureSC-XRD (The Product) NMR Spectroscopy (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
DFT / Computational Modeling
Regioisomer Certainty Absolute (100%) Defines atom connectivity without ambiguity.[1]Conditional (60-80%) Ambiguous if ring is fully substituted (no scalar coupling).Hypothetical Depends on basis set accuracy; energy minima often too close to distinguish.
Stereochemistry Absolute Configuration Determines (

) via anomalous scattering (esp. with heavy atoms).[1][2]
Relative Requires chiral shift reagents or derivatization.N/A Predicts energy, not experimental reality.
Interaction Mapping Empirical Visualizes intermolecular bonds (F

H,

-stacking) via Hirshfeld analysis.[1]
Inferred Based on chemical shift perturbation; lacks spatial resolution.Theoretical Good for prediction, but requires experimental validation.
Sample Requirement Solid Crystal (0.1–0.3 mm). Requires crystallization optimization.Solution Non-destructive, rapid, minimal prep.Virtual Requires high-performance computing resources.
Throughput Low to Medium (Hours to Days per structure).High (Minutes per sample).Medium (Hours per calculation).[2][3][4]
Expert Insight: Why SC-XRD Wins

While NMR is faster, it fails in "silent" regions where no through-bond coupling exists between the fluorine group and a diagnostic proton. SC-XRD bypasses this by imaging the electron density directly. Furthermore, SC-XRD is the only method that captures the static disorder of the


 group—a critical parameter for understanding the entropic penalty of binding to a protein target.

Technical Deep Dive: Handling the Group

The Rotational Disorder Challenge

The


 group often exhibits rotational disorder in the crystal lattice due to the low energy barrier of rotation around the C–C bond.
  • Symptom: In the electron density map, the fluorine atoms appear smeared or as a torus rather than distinct spheres.

  • Solution: This is not a failure of the technique but a measurement of thermal motion.

    • Protocol: Data must be collected at 100 K (cryogenic) to freeze this rotation.

    • Refinement: Use split-site models (assigning partial occupancy, e.g., 60:40 orientation) rather than forcing a single high-temperature factor model.

Hirshfeld Surface Analysis

Modern crystallography goes beyond coordinates. For drug development, we generate Hirshfeld Surfaces to quantify non-covalent interactions.[1]

  • Relevance: In trifluoromethylisoxazoles, this analysis frequently reveals that the fluorine atoms act as weak hydrogen bond acceptors (C–F

    
    H–C), a detail often missed in standard docking software but visible in the crystal lattice packing.
    

Validated Experimental Protocol

This protocol is designed to maximize the success rate of crystallizing fluorinated isoxazoles and solving their structures.

Phase 1: Crystallization (The "Fluorine Trick")

Standard solvents often fail because the lipophilic


 group alters solubility.
  • Solvent Selection: Use a binary system.

    • Solvent A (Good): Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Solvent B (Antisolvent): Hexane or, specifically for fluorinated compounds, 2,2,2-Trifluoroethanol (TFE) . Note: Fluorinated solvents often promote better ordering of fluorinated solutes.

  • Method: Slow Vapor Diffusion.

    • Dissolve 5–10 mg of the derivative in 0.5 mL of Solvent A in a small inner vial.

    • Place this vial inside a larger jar containing 3 mL of Solvent B.

    • Cap tightly and store at 4°C.

  • Self-Validation: Check for birefringence under a polarizing microscope after 24–48 hours. If crystals are clumped, repeat with a lower concentration.

Phase 2: Data Collection & Reduction
  • Mounting: Select a single crystal (approx.

    
     mm) using perfluoropolyether oil (CryoLoop).
    
    • Why: The oil protects the crystal and acts as a cryo-protectant.

  • Temperature: Set stream temperature to 100 K .

    • Criticality: Essential to reduce thermal parameters (

      
      ) of the terminal fluorine atoms.
      
  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate intensity measurements for weak high-angle reflections.

Phase 3: Structure Refinement (The "Disorder" Workflow)
  • Initial Solution: Use Direct Methods (SHELXT) to locate the heavy atoms (S, O, N, F).

  • Check for Disorder: Inspect the

    
     difference map around the 
    
    
    
    carbon.
    • If "residual peaks" appear in a triangular pattern between the assigned fluorines, apply a disorder model.

  • Restraints: Apply DFIX (bond length) and SIMU (thermal similarity) restraints to the disordered fluorine components to maintain chemical geometry during refinement.

Decision Workflow Visualization

The following diagram illustrates the logical pathway for determining the structure of a trifluoromethylisoxazole derivative, highlighting when to escalate from NMR to XRD.

G Start Crude Reaction Product (Isoxazole Synthesis) NMR 1H / 19F NMR Screening Start->NMR Decision Are Regioisomers Distinct? NMR->Decision NMR_Success Assign Structure (Distinct Coupling) Decision->NMR_Success Yes Ambiguity Ambiguous Spectra (Fully Substituted / Broad Signals) Decision->Ambiguity No Crystallization Crystallization Protocol (Vapor Diffusion w/ TFE) Ambiguity->Crystallization Escalate to XRD XRD_Collect SC-XRD Data Collection (100 K, Mo/Cu Source) Crystallization->XRD_Collect Refinement Structure Refinement (Handle CF3 Disorder) XRD_Collect->Refinement Refinement->Crystallization Poor R-factor (>8%) Result Final CIF & Hirshfeld Analysis (Absolute Config & Interactions) Refinement->Result

Caption: Decision tree for structural elucidation. Note the escalation pathway from ambiguous NMR results directly to Crystallization and XRD to resolve regioisomerism.

References

  • Regioisomerism in Isoxazoles: Comparison of NMR and X-ray for resolving 3- vs 5-substituted isomers. ResearchGate:[1]

  • Intermolecular Interactions: Hirshfeld surface analysis of fluorinated heterocycles. ACS Publications:

  • X-ray vs. NMR General Comparison: Complementary nature of the techniques. News-Medical:[1][5]

  • Crystallization of Isoxazoles: Methodologies for synthesizing and crystallizing isoxazole derivatives. NIH / PMC:[1]

Sources

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